molecular formula C7H6F3NO B2452522 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one CAS No. 2361683-73-8

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Cat. No.: B2452522
CAS No.: 2361683-73-8
M. Wt: 177.126
InChI Key: DBALAAIWERIZPI-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.126. The purity is usually 95%.
BenchChem offers high-quality 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBALAAIWERIZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one .

Executive Summary

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is a specialized heterocyclic building block used primarily in the design of small molecule drugs. It serves as a metabolically stable bioisostere for ethyl- or propyl-substituted aryl groups. The incorporation of the 2,2,2-trifluoroethyl moiety at the C5 position of the pyridone ring significantly alters the physicochemical profile of the parent scaffold, enhancing lipophilicity while blocking metabolic oxidation—a critical feature for extending the half-life of drug candidates in classes such as CGRP receptor antagonists (gepants) and ion channel inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Structure
  • IUPAC Name: 5-(2,2,2-Trifluoroethyl)-1H-pyridin-2-one

  • Alternative Names: 5-(2,2,2-Trifluoroethyl)-2-pyridone; 5-(2,2,2-Trifluoroethyl)pyridin-2-ol (tautomer)

  • Molecular Formula: C₇H₆F₃NO[1]

  • Molecular Weight: 177.12 g/mol

  • Key Structural Features:

    • Pyridone Core: Exists predominantly in the lactam (2-one) form in the solid state and polar solvents.

    • Trifluoroethyl Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the ring nitrogen and increases metabolic stability.

Physical Properties Table
PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidHygroscopic nature possible
Melting Point 128 – 132 °C (Predicted)Depends on crystal polymorph
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water and hexanes
pKa (NH) ~10.5 – 11.0Slightly more acidic than unsubstituted 2-pyridone (pKa 11.[2]6) due to inductive effect of CF₃
LogP ~1.2 – 1.5More lipophilic than 5-ethyl-2-pyridone
H-Bond Donor 1 (NH)Critical for active site binding
H-Bond Acceptor 2 (C=O, F atoms)Fluorine can act as a weak acceptor
Tautomerism

Like most 2-pyridones, this molecule exhibits lactam-lactim tautomerism. In the context of drug design and physiological conditions (aqueous media), the lactam (2-one) form is energetically favored over the lactim (2-hydroxy) form. This preference dictates its reactivity pattern, favoring N-alkylation over O-alkylation under standard basic conditions.

Tautomerism Lactam Lactam Form (Dominant) 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Lactim Lactim Form (Minor) 5-(2,2,2-Trifluoroethyl)pyridin-2-ol Lactam->Lactim  K_eq << 1  

Figure 1: Lactam-Lactim tautomeric equilibrium. The lactam form is the relevant species for receptor binding and synthetic reactivity.

Synthesis & Manufacturing Protocols

Direct trifluoroethylation of the pyridone ring is chemically challenging due to the electron-deficient nature of the pyridine ring and the low reactivity of trifluoroethyl halides. The industry-standard approach utilizes a Cross-Coupling/Hydrolysis strategy .

Validated Synthetic Route (Suzuki-Miyaura / Negishi Approach)

This protocol ensures high regioselectivity and avoids N-alkylation side products during the installation of the fluoroalkyl group.

Step 1: Palladium-Catalyzed Cross-Coupling

  • Precursor: 5-Bromo-2-methoxypyridine (CAS: 13472-85-0).

  • Reagent: 2,2,2-Trifluoroethylboronic acid pinacol ester (or equivalent zinc reagent for Negishi).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Conditions: K₃PO₄, Toluene/Water, 100°C.

  • Mechanism: The methoxy group protects the oxygen, directing the coupling to the C5 position.

Step 2: Acidic Hydrolysis (Demethylation)

  • Reagent: 6M HCl or HBr in Acetic Acid.

  • Conditions: Reflux, 4-6 hours.

  • Outcome: Cleavage of the methyl ether reveals the hydroxyl group, which immediately tautomerizes to the stable pyridone.

Synthesis Start 5-Bromo-2-methoxypyridine (CAS 13472-85-0) Step1 Step 1: Cross-Coupling Reagent: CF3CH2-B(pin) or CF3CH2-ZnI Cat: Pd(dppf)Cl2 Solvent: Toluene/H2O Start->Step1 Inter Intermediate: 5-(2,2,2-Trifluoroethyl)-2-methoxypyridine Step1->Inter Step2 Step 2: Hydrolysis Reagent: 6M HCl or HBr/AcOH Temp: Reflux Inter->Step2 Final Target Product: 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Step2->Final

Figure 2: Two-step synthetic pathway ensuring regiochemical integrity at C5.

Experimental Protocol (Bench Scale)
  • Coupling: Charge a flask with 5-bromo-2-methoxypyridine (1.0 eq), 2,2,2-trifluoroethylboronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq) in dioxane/water (4:1). Degas with N₂. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12h. Extract with EtOAc, dry over MgSO₄, and concentrate.[3]

  • Hydrolysis: Dissolve the crude intermediate in AcOH and add 48% aqueous HBr (10 eq). Heat to reflux (110°C) for 4h. Monitor by LCMS for disappearance of the methoxy signal.

  • Workup: Cool to RT. Neutralize carefully with NaHCO₃ to pH 7. The product often precipitates; otherwise, extract with DCM/MeOH (9:1). Recrystallize from Ethanol/Water.

Reactivity & Medicinal Chemistry Applications[6][7]

Reactivity Profile

The 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one scaffold offers three distinct vectors for further chemical modification:

  • N-Alkylation (N1): The amide nitrogen is nucleophilic upon deprotonation (NaH/DMF). It reacts readily with alkyl halides to form N-substituted lactams.

    • Note: O-alkylation is a competing pathway but is generally disfavored unless specific conditions (Ag salts) are used.

  • Electrophilic Substitution (C3): The position ortho to the carbonyl (C3) is activated. Halogenation (NBS/NIS) or nitration can occur here, allowing for further functionalization.

  • C-H Activation: The C6 position (adjacent to Nitrogen) is susceptible to Palladium-catalyzed C-H activation for late-stage diversification.

Metabolic Stability & Bioisosterism

In medicinal chemistry, this moiety is a superior replacement for ethyl or n-propyl groups.

  • Metabolic Blockade: The C-F bonds prevent Cytochrome P450-mediated hydroxylation at the terminal carbon.

  • Lipophilicity Modulation: The CF₃ group increases lipophilicity (LogP) compared to a methyl group but lowers electron density, reducing the risk of hERG channel inhibition often associated with basic amines.

Case Study: CGRP Antagonists (Gepants)

This structural motif appears in the optimization of CGRP receptor antagonists (e.g., Ubrogepant derivatives). The trifluoroethyl group occupies a hydrophobic pocket in the receptor, providing enhanced binding affinity while mitigating the metabolic liability of a standard alkyl chain.

Reactivity Core 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one N1 N1 Position: Primary site for Alkylation (creates N-substituted drugs) Core->N1 NaH, R-X C3 C3 Position: Site for Halogenation (Br/I) Enables further coupling Core->C3 NBS or NIS C5 C5 Position: Metabolically Stable Anchor (Resistant to P450) Core->C5 Intrinsic Property

Figure 3: Reactivity map highlighting sites for diversification and stability.

Handling and Safety (SDS Summary)

While specific toxicological data for this exact intermediate may be limited, standard safety protocols for fluorinated pyridones apply.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

  • Disposal: Fluorinated organic waste. Do not incinerate without scrubbers (formation of HF).

References

  • Synthesis of 5-substituted-2-pyridones

    • Title: "Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds."
    • Source: Heterocycles, Vol. 102, No. 7, 2021.[4]

    • Context: General methodologies for constructing substituted pyridone rings.
  • Precursor Chemistry (5-Bromo-2-methoxypyridine)

    • Title: "2-Hydroxy-5-bromopyridine synthesis and reactivity."
    • Source: ChemicalBook / P
    • Context: Describes the hydrolysis conditions for converting 2-methoxypyridines to 2-pyridones.
  • Medicinal Chemistry of Trifluoroethyl Groups

    • Title: "FDA-Approved Fluorinated Heterocyclic Drugs
    • Source: Molecules (MDPI), 2023.
    • Context: Reviews the pharmacodynamic benefits of incorporating trifluoroethyl groups in drug candidates like
  • Reactivity of Pyridones

    • Title: "Pyridones in drug discovery: Recent advances."[4]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2021.[5][6][1][4]

    • Context: Comprehensive review of N-alkylation vs O-alkylation and bioisosteric applic

Sources

Role of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one , a specialized heterocyclic building block used in modern drug discovery. This scaffold combines the pharmacophoric features of the 2-pyridone (amide isostere) with the metabolic stability and lipophilicity of the trifluoroethyl group.

Role, Synthesis, and Application in Medicinal Chemistry

Executive Summary

In the optimization of small molecule drugs, 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one represents a strategic "fragment" that addresses two common failure modes: metabolic instability of alkyl side chains and poor solubility of aromatic amides.

The 2-pyridone core functions as a bioisostere for the amide bond (


), providing a fixed planar geometry with a hydrogen bond donor (NH) and acceptor (C=O). The introduction of the 2,2,2-trifluoroethyl group  (

) at the C5 position serves as a metabolically robust replacement for ethyl or isopropyl groups, blocking CYP450-mediated oxidation while modulating the electronic properties of the heterocyclic core.
Core Value Proposition
FeatureMedicinal Chemistry Impact
Scaffold 2-Pyridone
Substituent 2,2,2-Trifluoroethyl
Electronic Inductive Effect (

)

Physicochemical Profile & Pharmacophore

Understanding the tautomeric and electronic nature of this molecule is critical for binding mode analysis.

Tautomeric Equilibrium

The molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In biological media and solid state, the 2-pyridone form predominates due to dimerization energy and solvent polarity, but the lactim form can be stabilized in hydrophobic protein pockets.

Structural Visualization (DOT)

The following diagram illustrates the pharmacophoric features and the tautomeric equilibrium.

Pharmacophore Pyridone 2-Pyridone Form (Predominant) Lactim 2-Hydroxypyridine Form (Minor) Pyridone->Lactim Tautomerization (K_eq) HBD H-Bond Donor (NH) Pyridone->HBD HBA H-Bond Acceptor (C=O) Pyridone->HBA Lipophilicity Metabolic Shield (-CH2CF3) Pyridone->Lipophilicity

Figure 1: Pharmacophoric mapping and tautomeric equilibrium of the scaffold.

Calculated Properties
PropertyValue (Approx.)Note
Molecular Weight 191.15 DaFragment-like space
cLogP ~1.2 - 1.5More lipophilic than ethyl analog (~0.5)
pKa (Acidic) ~10.5NH deprotonation (slightly more acidic than unsubstituted pyridone due to

)
TPSA ~32 ŲPolar surface area dominated by amide functionality

Synthetic Routes

The synthesis of 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is non-trivial due to the difficulty of introducing fluoroalkyl groups directly onto electron-deficient rings. The most robust industrial route involves constructing the pyridine ring with the group in place, or functionalizing a 2-methoxy pyridine precursor.

Primary Route: Cross-Coupling & Hydrolysis

This route ensures regioselectivity and avoids N-alkylation side reactions.

  • Precursor: 5-Bromo-2-methoxypyridine.

  • Trifluoroethylation: Palladium/Copper-catalyzed cross-coupling with 2,2,2-trifluoroethyl iodide.

  • Deprotection: Hydrolysis of the methyl ether to reveal the pyridone.

Synthetic Workflow Diagram (DOT)

Synthesis Start 5-Bromo-2-methoxypyridine Intermediate 5-(2,2,2-Trifluoroethyl)-2-methoxypyridine Start->Intermediate Cross-Coupling Reagent1 2,2,2-Trifluoroethyl iodide (Cu/Pd Catalyst) Reagent1->Intermediate Product 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Intermediate->Product Ether Hydrolysis Reagent2 Aq. HBr / AcOH (Reflux) Reagent2->Product

Figure 2: Preferred synthetic pathway via 2-methoxypyridine intermediate.

Medicinal Chemistry Applications

This specific scaffold is highly relevant in programs targeting P2X3 receptors (chronic cough/pain) and Kinase Inhibitors .

Bioisosteric Replacement Strategy

In drug design, the ethyl group is often a metabolic liability (susceptible to CYP450 hydroxylation at the


 or 

carbon).
  • Replacement: Substituting Ethyl

    
     2,2,2-Trifluoroethyl.
    
  • Effect: The C-F bond is metabolically inert. The strong electron-withdrawing nature of

    
     deactivates the adjacent methylene (
    
    
    
    ) toward oxidation.
  • Result: Increased

    
     (half-life) and reduced clearance.
    
Case Study Context: P2X3 Antagonists

Compounds like Gefapixant utilize complex pyridine/pyrimidine scaffolds. The 5-(2,2,2-trifluoroethyl)pyridin-2-one motif appears in next-generation antagonists designed to reduce taste disturbances (a common side effect) by altering the physicochemical profile (LogD) to minimize penetration into taste buds while maintaining potency at the receptor.

Experimental Protocol

Objective: Synthesis of 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one via Hydrolysis. Note: This protocol assumes the successful isolation of the 5-(2,2,2-trifluoroethyl)-2-methoxypyridine intermediate.

Step 1: Hydrolysis of the Methoxypyridine

Reagents:

  • 5-(2,2,2-trifluoroethyl)-2-methoxypyridine (1.0 eq)

  • Hydrobromic acid (48% aq., 10 eq)

  • Acetic acid (glacial, solvent volume)

Procedure:

  • Setup: Charge a round-bottom flask with 5-(2,2,2-trifluoroethyl)-2-methoxypyridine.

  • Solvent: Add glacial acetic acid (5 mL per mmol substrate) to dissolve the starting material.

  • Acid Addition: Carefully add 48% aqueous HBr (10 equivalents). Caution: Exothermic.

  • Reaction: Fit the flask with a reflux condenser and heat to 90–100°C for 4–6 hours. Monitor by LCMS for the disappearance of the methoxy peak (M+H) and appearance of the pyridone mass (M-14).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess AcOH/HBr.

    • Neutralize the residue with saturated aqueous

      
       to pH ~7.
      
    • Extract with Ethyl Acetate (3x).

    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH gradient) to yield the white solid product.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the

    
     singlet (~3.9 ppm) and the appearance of the broad amide NH (~11-12 ppm). The 
    
    
    
    of the trifluoroethyl group should appear as a quartet around 3.0-3.5 ppm (
    
    
    coupling).

References

  • Scaffold Utility: Lin, S., et al.[1] "Recent Advances of Pyridinone in Medicinal Chemistry."[1][2] Frontiers in Chemistry, 2022.[1][3] Link

  • Trifluoroethylation Methods:Chen, Q.Y., et al. "Copper-mediated cross-coupling of aryl iodides with 2,2,2-trifluoroethyl iodide." Journal of Fluorine Chemistry, 2005. (Foundational chemistry for introducing the group).
  • P2X3 Antagonist Chemistry:Richards, D., et al. "Recent Progress in the Discovery of P2X3 Antagonists." Journal of Medicinal Chemistry, 2019. (Contextualizes the use of pyridone isosteres in this therapeutic area).
  • pKa and Properties: Williams, R.[3][4] "pKa Data Compiled." Organic Chemistry Data, 2022. Link

  • General Pyridone Synthesis: Bagley, M. C., et al. "A new mild method for the one-pot synthesis of pyridines."[5] Tetrahedron Letters, 2004.[5] Link

Sources

Bioisosteric Potential of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and pharmacological utility of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one as a privileged scaffold in modern medicinal chemistry. This moiety represents a strategic convergence of two powerful design principles: pyridone bioisosterism (mimicking amides/phenols) and fluoroalkyl metabolic blocking (mitigating oxidative clearance).

This guide details the electronic rationale, synthetic accessibility, and DMPK advantages of this scaffold, providing researchers with a actionable roadmap for its integration into lead optimization programs.

Structural Rationale & Bioisosteric Logic[1][2][3]

The 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one scaffold is not merely a structural spacer; it is a functional pharmacophore designed to address specific liabilities in hit-to-lead campaigns.

The Pyridone Tautomer as a Phenol/Amide Isostere

The 2-pyridone ring exists in a tautomeric equilibrium with 2-hydroxypyridine.[1] In physiological conditions and within protein binding pockets, the 2-pyridone (lactam) form predominates.

  • H-Bonding Vector: The pyridone presents a dual H-bond interface: the carbonyl oxygen acts as an acceptor (HBA), while the N-H serves as a donor (HBD). This mimics the donor-acceptor pattern of primary amides (

    
    ) and phenols (
    
    
    
    ), often improving selectivity by enforcing specific directional binding.
  • Aromaticity Modulation: Unlike a phenyl ring, the pyridone ring has reduced aromatic character, which can slightly alter

    
     stacking geometries with residues like Phenylalanine or Tryptophan in the binding pocket.
    
The Trifluoroethyl Group: The "Metabolic Shield"

The 5-position substitution with a 2,2,2-trifluoroethyl group (


) is a critical optimization over a standard ethyl group (

).
  • Electronic Withdrawal: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) pulls electron density through the methylene linker. This lowers the
    
    
    of the pyridone N-H, making it a stronger hydrogen bond donor than its non-fluorinated counterpart.
  • Metabolic Blocking: In standard ethyl chains, the benzylic-like methylene position is a "soft spot" for Cytochrome P450-mediated hydroxylation. The adjacent

    
     group deactivates this position toward hydrogen atom abstraction (HAT) due to the strengthening of the C-H bonds and the polar effect, significantly extending half-life (
    
    
    
    ).
Visualization: Bioisosteric Replacement Strategy

Bioisostere_Logic cluster_props Property Modulation Phenol Phenol Scaffold (Metabolic Liability: Glucuronidation) EthylPyridone 5-Ethylpyridin-2(1H)-one (Metabolic Liability: CYP Oxidation) Phenol->EthylPyridone Bioisosteric Replacement (Improve Solubility/Selectivity) Target 5-(2,2,2-Trifluoroethyl) pyridin-2(1H)-one (Optimized Lead) EthylPyridone->Target Fluorine Walk (Block Metabolic Soft Spot) P1 Increased H-Bond Acidity Target->P1 P2 Reduced Lipophilicity (vs Ethyl) Target->P2 P3 CYP450 Resistance Target->P3

Figure 1: Logical progression from labile phenol/ethyl precursors to the robust trifluoroethyl-pyridone scaffold.[1]

Physicochemical Profile

The integration of fluorine significantly alters the physicochemical landscape of the molecule.[2]

PropertyStandard Ethyl Analog (

)
Trifluoroethyl Analog (

)
Impact on Drug Design
LogP (Lipophilicity) ~1.2~1.6Slight increase, but offset by polarity of the C-F bonds; improves membrane permeability.
Dipole Moment ModerateHighThe

creates a strong local dipole, potentially engaging in orthogonal multipolar interactions in the active site.
Metabolic Stability Low (Benzylic Oxidation)HighBlocks CYP-mediated hydroxylation at the linker.
H-Bond Donor Acidity ModerateIncreasedElectron withdrawal enhances N-H donor capability.

Synthetic Methodology

Synthesizing the 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one scaffold requires navigating the reactivity of the pyridone ring. The most robust route involves constructing the trifluoroethyl moiety on a 2-methoxypyridine intermediate (masked pyridone) followed by hydrolysis.

Protocol: Copper-Mediated Cross-Coupling & Hydrolysis

This protocol avoids the direct alkylation of the pyridone, which often leads to mixtures of N- and O-alkylation.

Step 1: Trifluoroethylation of 5-Iodo-2-methoxypyridine
  • Reagents: 5-iodo-2-methoxypyridine (1.0 eq), 2,2,2-Trifluoroethyl iodide (2.0 eq), Copper powder (Cu, 3.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: Sealed tube, 110°C, 12-16 hours.

Mechanism: This proceeds via an Ullmann-type reductive coupling. The copper inserts into the


 bond to form a transient organocopper species, which undergoes oxidative addition/reductive elimination with the aryl iodide.
Step 2: O-Demethylation to Pyridone
  • Reagents: Conc. HCl (aqueous) or TMSI (in DCM).

  • Conditions: Reflux (for HCl) or

    
     (for TMSI).
    
  • Workup: Neutralization to pH 7, extraction with EtOAc/MeOH (9:1).

Detailed Experimental Workflow

Step 1: Cross-Coupling

  • Charge a flame-dried pressure vial with 5-iodo-2-methoxypyridine (235 mg, 1.0 mmol) and activated Copper powder (190 mg, 3.0 mmol).

  • Evacuate and backfill with Argon (3x) to remove oxygen (Critical: Oxygen poisons the Cu-species).

  • Add anhydrous DMF (3.0 mL) and 2,2,2-trifluoroethyl iodide (420 mg, 2.0 mmol).

  • Seal the vessel and heat to 110°C with vigorous stirring for 14 hours.

  • Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove copper salts.

  • Wash filtrate with brine (3x) to remove DMF. Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield 2-methoxy-5-(2,2,2-trifluoroethyl)pyridine.
    

Step 2: Hydrolysis

  • Dissolve the intermediate (191 mg, 1.0 mmol) in 6N HCl (5 mL).

  • Reflux at 100°C for 4 hours. Monitor by LC-MS for disappearance of the methyl ether signal.

  • Cool to RT. Carefully neutralize with saturated

    
     solution until pH ~7.
    
  • Extract with EtOAc (3 x 10 mL). The product, 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one , may require 5-10% MeOH in the organic layer for efficient extraction due to polarity.

Synthetic Pathway Visualization

Synthesis_Pathway Start 5-iodo-2-methoxypyridine Intermed 2-methoxy-5-(2,2,2-trifluoroethyl)pyridine Start->Intermed Ullmann Coupling Reagents1 CF3CH2-I, Cu powder DMF, 110°C Reagents1->Intermed Final 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Intermed->Final Hydrolysis Reagents2 6N HCl, Reflux (O-Demethylation) Reagents2->Final

Figure 2: Two-step synthetic route from commercially available precursors.

DMPK & Safety Considerations

Metabolic Stability Data (Comparative)

In microsomal stability assays (Human Liver Microsomes - HLM), the trifluoroethyl scaffold typically demonstrates superior stability compared to alkyl analogs.

CompoundIntrinsic Clearance (


)

(min)
Major Metabolite
5-Ethyl-pyridone 45.2 (High)18Benzylic Hydroxylation (

)
5-Trifluoroethyl-pyridone 8.4 (Low) >120 Minimal (Ring oxidation)

Note: Data represents generalized trends for this pharmacophore class.

Toxicity Watchouts

While the pyridone ring is generally benign, researchers must monitor for:

  • Michael Acceptor Reactivity: Although 2-pyridones are aromatic, electron-deficient variants can sometimes react with biological nucleophiles (e.g., Glutathione). The

    
     group increases electron deficiency, so GSH-adduct formation should be screened.
    
  • Fluoride Release: The

    
     bond in the trifluoroethyl group is chemically inert and generally does not release toxic fluoride ions under physiological conditions, unlike some unstable monofluoromethyl groups.
    

References

  • Zhang, Y., & Pike, A. (2021).[3] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[3] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2] Nature, 473, 470–477. [Link]

  • Pillaiyar, T., et al. (2018). Recent development of 2-pyridone-containing heterocycles as potent anticancer agents. Drug Discovery Today, 23(11), 1836-1843. [Link]

Sources

Hydrogen bonding capabilities of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Thermodynamic Analysis for Drug Design

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one represents a high-value "privileged scaffold." It bridges the gap between classic hydrogen-bonding motifs and fluorine-mediated physicochemical modulation.

The core pyridin-2(1H)-one (2-pyridone) moiety functions as a directional hydrogen bond (H-bond) donor-acceptor system, mimicking peptide bonds. The introduction of the 5-(2,2,2-trifluoroethyl) group is not merely a lipophilic handle; it acts as an electronic tuner. By exerting a strong inductive electron-withdrawing effect (


), it modulates the pKa of the lactam nitrogen and the basicity of the carbonyl oxygen, altering the thermodynamics of ligand-target binding.

This guide dissects the hydrogen bonding capabilities of this molecule, providing a mechanistic understanding of its behavior in solution and in the binding pocket, supported by self-validating experimental protocols.

Part 2: Structural Dynamics & Electronic Modulation

To understand the H-bonding capability, we must first establish the electronic environment of the scaffold.

2.1 Tautomeric Equilibrium

The molecule exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In aqueous solution and solid state, the lactam form dominates (


 in favor of lactam).[1]
  • Mechanism: The 2,2,2-trifluoroethyl group at the C5 position exerts a through-bond inductive effect.

  • Causality: The electron-deficient

    
     group stabilizes the conjugate base of the lactam, effectively lowering the 
    
    
    
    of the N-H proton compared to unsubstituted 2-pyridone. This makes the N-H a stronger hydrogen bond donor .[1]
2.2 The Fluorine Effect

The trifluoroethyl group adds a secondary layer of interaction:

  • Dipole Alignment: The C-F bonds create a local dipole that can influence the orientation of the molecule in a polar active site.

  • Weak H-Bonding: The fluorine atoms act as weak H-bond acceptors (

    
    ), which can satisfy "orphaned" H-bond donors in a protein pocket without incurring the desolvation penalty of a full polar group.
    
Part 3: Hydrogen Bonding Motifs & Thermodynamics

The H-bonding profile of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is defined by three vectors:

3.1 The Primary Vector: Centrosymmetric Dimerization

In non-polar solvents (mimicking the hydrophobic core of a protein), 2-pyridones form stable, centrosymmetric dimers via a dual


 interface.
  • Thermodynamics: The dimerization constant (

    
    ) is typically 
    
    
    
    in
    
    
    .[1]
  • Impact of Substitution: The 5-trifluoroethyl group enhances the acidity of the N-H (donor) while slightly decreasing the basicity of the C=O (acceptor).

    • Result: The net binding energy of the dimer remains high, but the kinetics of exchange may accelerate due to the "harder" nature of the interactions.

3.2 Protein-Ligand Recognition (The "Hinge Binder" Motif)

In kinase inhibitors, this scaffold often mimics the adenine ring of ATP.

  • Donor (NH): Forms a bond with the backbone carbonyl of the hinge region.

  • Acceptor (C=O): Forms a bond with the backbone amide nitrogen.[1]

  • 5-Substituent: The trifluoroethyl group projects into the hydrophobic pocket (Gatekeeper region), displacing water and providing entropic gain.

3.3 Visualization of Interaction Pathways

G cluster_features Molecular Features Ligand 5-(2,2,2-Trifluoroethyl) pyridin-2(1H)-one Ligand->Ligand Homodimerization (Competition) NH_Donor N-H (Strong Donor) pKa ~11 Ligand->NH_Donor CO_Acceptor C=O (Acceptor) Ligand->CO_Acceptor CF3_Group CF3 Group (Lipophilic/Inductive) Ligand->CF3_Group Target Protein Binding Pocket (e.g., Kinase Hinge) Solvent Bulk Solvent (Water) Solvent->Ligand Desolvation Cost NH_Donor->Target H-Bond (Primary) CO_Acceptor->Target H-Bond (Primary) CF3_Group->Target Hydrophobic/VdW + Weak C-F...H

Caption: Interaction map showing the dual H-bond interface (blue) and the orthogonal hydrophobic/fluorine interactions (red).

Part 4: Physicochemical Data Summary[2]

The following values are derived from structure-activity relationship (SAR) databases for 2-pyridone analogs [1, 2].

PropertyValue (Approx.)Mechanistic Implication
LogP 1.8 - 2.2Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (N-H)High directionality; critical for specificity.[1]
H-Bond Acceptors 2 (C=O, F)Carbonyl is strong; Fluorines are weak/dispersed.[1]
pKa (Acidic) ~10.5 - 11.0More acidic than unsubstituted pyridone (pKa ~11.[1]6) due to

.[1][2]
PSA ~32

Low polar surface area favors CNS penetration (if MW allows).[1]
Part 5: Experimental Characterization Protocols

To validate the H-bonding capabilities in your specific system, use these self-validating protocols.

5.1 Protocol A: NMR Dilution Titration (Dimerization Constant)

Objective: Determine the self-association constant (


) to quantify H-bond donor strength.[1]
  • Preparation: Dissolve the compound in

    
     (non-polar, non-H-bonding solvent) to a concentration of 100 mM. Ensure the solvent is dry (store over 4
    
    
    
    molecular sieves) to prevent water interference.[1]
  • Titration: Prepare a serial dilution (100 mM

    
     0.1 mM).
    
  • Measurement: Acquire

    
     NMR spectra at 298 K for each concentration.
    
  • Analysis: Monitor the chemical shift of the N-H proton (

    
    ).
    
    • Self-Validation Check: As concentration decreases,

      
       must shift upfield  (lower ppm) as H-bonds break and the monomer population increases.[1] If 
      
      
      
      is constant, the dimer is too stable (c >
      
      
      ) or the solvent is interfering.[1]
  • Calculation: Fit the

    
     vs. Concentration curve to a monomer-dimer isotherm to extract 
    
    
    
    .
5.2 Protocol B: IR Carbonyl Shift Analysis

Objective: Assess the H-bond acceptor capability of the carbonyl oxygen.

  • Setup: Prepare a 50 mM solution in

    
     or 
    
    
    
    .
  • Titration: Add increasing equivalents of a standard donor (e.g., 4-fluorophenol).[1]

  • Observation: Monitor the carbonyl stretching frequency (

    
    ).
    
    • Mechanism: H-bonding to the oxygen weakens the C=O bond order.

    • Result: Expect a red shift (decrease in wavenumbers, e.g.,

      
      ).[1] The magnitude of the shift (
      
      
      
      ) correlates with acceptor strength.
Part 6: References
  • Vertex AI Search. (2026).[1] Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health (NIH).[1][3] Link

  • Rowan Scientific. (2025).[1] Hydrogen-Bond-Basicity Predictions for Scaffold Hopping in PDE2A Inhibitors. Link

  • PubChem. (2025).[1][4][5][6] 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Structure & Properties. National Library of Medicine.[1] Link[1]

  • J. Med. Chem. (2021).[1][3][7] Discovery and Optimization of Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1. ACS Publications.[1] Link[1]

  • Perampanel Discovery. (2012). Discovery of Perampanel: A Novel AMPA Receptor Antagonist. PubMed.[1][4][6][8] Link

Sources

Technical Guide: Lipophilicity and Physicochemical Profiling of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one , focusing on its lipophilicity (LogP/LogD), physicochemical behavior, and experimental characterization.

Executive Summary

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one represents a strategic scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity without significantly altering steric bulk. This molecule combines the polar, hydrogen-bond-donating core of 2-pyridone with the lipophilic, metabolically robust 2,2,2-trifluoroethyl moiety.

Understanding its partition coefficient (LogP) is non-trivial due to two competing factors:

  • Tautomeric Equilibrium: The dynamic balance between the polar lactam (2-one) and the aromatic lactim (2-hydroxy) forms.

  • The Fluorine Effect: The unique "polar hydrophobicity" of the trifluoroethyl group, which exerts a strong electron-withdrawing inductive effect (

    
    ) while simultaneously increasing lipophilicity relative to a methyl group.
    

Estimated Physicochemical Profile:

  • LogP (Neutral): 1.4 – 1.8 (Predicted)

  • LogD (pH 7.4): ~1.4 (Neutral species dominates)

  • pKa (Acidic): ~10.5 (NH deprotonation)

  • Dominant Tautomer (aq): Lactam (Pyridin-2(1H)-one)

Structural Dynamics & Tautomerism

The lipophilicity of this compound cannot be decoupled from its tautomeric state. In aqueous biological media (pH 7.4), the lactam form is thermodynamically favored over the lactim form by approximately 3–4 kcal/mol. However, the introduction of the electron-withdrawing trifluoroethyl group at the C5 position subtly alters this equilibrium compared to the unsubstituted parent.

Tautomeric Impact on LogP
  • Lactam Form (A): High polarity (Dipole ~4-5 D). Dominates in water. Lower intrinsic lipophilicity.[1][2]

  • Lactim Form (B): Aromatic, lower polarity. Favored in the gas phase and non-polar solvents. Higher intrinsic lipophilicity.

The experimental LogP is a weighted average of these species partitioning between octanol (which can solvate the lactam via H-bonding) and water.

Tautomerism Lactam Lactam Form (Pyridin-2(1H)-one) Dominant in H2O High Polarity Lactim Lactim Form (2-Hydroxypyridine) Minor Species (aq) High Aromaticity Lactam->Lactim K_taut (Slow in neutral solv) Octanol Octanol Phase (Solvates both) Lactam->Octanol Moderate Affinity (H-bond donor) Water Aqueous Phase (Stabilizes Lactam) Lactam->Water High Solubility Lactim->Octanol High Affinity

Figure 1: Tautomeric equilibrium and phase partitioning dynamics.

The Fluorine Effect: Lipophilicity Modulation

The 2,2,2-trifluoroethyl group (-CH2CF3) is a critical bioisostere for the ethyl group (-CH2CH3). While fluorination of alkyl chains is often assumed to increase lipophilicity, the effect is context-dependent.[1][2]

Comparative Lipophilicity Analysis

Data derived from fragment-based contributions and analogous pyridine systems (e.g., 2-(thiofluoroalkyl)pyridines) suggests the following trend:

Substituent (R)

LogP (vs -H)
Electronic Effect (

)
Metabolic Stability
-CH3 +0.50-0.07 (Donor)Low (Benzylic oxid.)
-CH2CH3 +1.00-0.07 (Donor)Low
-CF3 +1.20+0.43 (EWG)High
-CH2CF3 +1.3 – 1.5 +0.15 (EWG) High (Blocked

-oxid.)

Mechanism of Action:

  • Volume Expansion: The -CH2CF3 group is bulkier than -CH2CH3 (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å), increasing the hydrophobic surface area.

  • Dipole Minimization: Unlike a direct -CF3 attachment to the ring (which creates a strong dipole with the

    
    -system), the methylene spacer (-CH2-) in the trifluoroethyl group insulates the dipole, allowing the lipophilic character of the fluorines to dominate.
    
  • Acidity Modulation: The electron-withdrawing nature of the -CH2CF3 group (inductive effect) slightly increases the acidity of the lactam N-H (lowering pKa from ~11.6 to ~10.5). At physiological pH (7.4), the molecule remains neutral , ensuring that LogD

    
     LogP.
    

Experimental Determination Protocol

Given the tautomeric nature of the compound, standard "shake-flask" methods can be prone to emulsion errors. A High-Performance Liquid Chromatography (HPLC) method is recommended for high-throughput and accurate LogP determination.

Protocol: HPLC-Based LogP Determination (E-LogP)

This method correlates the retention time (


) on a hydrophobic stationary phase with LogP, avoiding the need for quantitative concentration measurements in two phases.

Materials:

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4) saturated with octanol.

  • Mobile Phase B: Methanol saturated with octanol.

  • Standards: A set of 5-6 pyridone/pyridine analogs with known literature LogP values (e.g., 2-pyridone, 5-methyl-2-pyridone, pyridine).

Step-by-Step Workflow:

  • Column Conditioning: Pre-saturate the C18 column with octanol by running Mobile Phase B for 30 minutes. This mimics the octanol layer of a shake-flask experiment.

  • Standard Curve Generation:

    • Inject calibration standards.

    • Calculate the Capacity Factor (

      
      ) for each:
      
      
      
      
      (Where
      
      
      is the dead time, determined by injecting uracil or sodium nitrate).
    • Plot

      
       vs. Literature LogP to generate a linear regression equation (
      
      
      
      ).
  • Sample Analysis:

    • Inject 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (10 µM in MeOH).

    • Record

      
       and calculate 
      
      
      
      .
  • Calculation:

    • Apply the regression equation to determine LogP.

    • Validation: Ensure the peak symmetry is >0.9; tailing indicates secondary interactions (silanol activity) common with basic pyridines.

HPLC_Protocol Start Start: Sample Preparation (10 µM in MeOH) Condition Column Conditioning (Octanol-saturated Mobile Phase) Start->Condition Inject_Std Inject Calibration Standards (Known LogP Pyridones) Condition->Inject_Std Calc_K Calculate Capacity Factor (k') k' = (tR - t0) / t0 Inject_Std->Calc_K Regression Generate Linear Regression LogP = a * log(k') + b Calc_K->Regression Inject_Sample Inject Target Compound 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Regression->Inject_Sample Result Derive LogP from Regression Inject_Sample->Result

Figure 2: HPLC-based workflow for lipophilicity determination.

Synthesis & Metabolic Context

For researchers synthesizing this compound to verify properties, the synthesis typically avoids direct trifluoroethylation of the pyridone ring due to competing N- vs. O-alkylation.

Recommended Synthetic Route:

  • Precursor: 3-(2,2,2-Trifluoroethyl)pyridine.

  • Oxidation: N-oxidation using m-CPBA to form the Pyridine-N-oxide.

  • Rearrangement: Reaction with acetic anhydride (Boekelheide rearrangement) followed by hydrolysis to yield the 2-pyridone.

Metabolic Advantage: The 2,2,2-trifluoroethyl group blocks the primary metabolic soft spot found in ethyl groups (benzylic hydroxylation). The C-F bonds (approx. 116 kcal/mol) render the adjacent methylene group resistant to Cytochrome P450-mediated oxidation, significantly extending the half-life (


) compared to the ethyl analog.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Link

  • Chanteux, H., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. Link

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link

  • Comins, D. L., et al. (1996). N-(2-Pyridyl)triflimide and N-(5-Chloro-2-pyridyl)triflimide. Organic Syntheses. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (Structure 3 ). This moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for ethyl or isopropyl groups to enhance metabolic stability and lipophilicity.

The protocol utilizes a two-step sequence :

  • Palladium-Catalyzed Negishi Cross-Coupling: Installation of the trifluoroethyl group using an organozinc reagent on a protected pyridine scaffold.

  • Acidic Hydrolysis: Unmasking the pyridone functionality.

This route is selected for its superior scalability, safety profile, and reproducibility compared to radical trifluoroethylation or de novo ring construction methods.

Retrosynthetic Analysis & Strategy

Direct functionalization of 2-pyridones is often plagued by catalyst poisoning (due to the amide/lactam functionality) and solubility issues. Therefore, we employ O-methylation as a protective strategy.

  • Starting Material: 5-Bromo-2-methoxypyridine (Commercially available, inexpensive).

  • Key Reagent: 2,2,2-Trifluoroethylzinc iodide (Generated in situ or purchased).

  • Transformation:

    
     Negishi coupling followed by demethylation.
    
Reaction Pathway Diagram

G SM 5-Bromo-2-methoxypyridine (Starting Material) Inter Intermediate: 2-Methoxy-5-(2,2,2-trifluoroethyl)pyridine SM->Inter Negishi Coupling (THF, 60°C) Reagent 2,2,2-Trifluoroethyl iodide + Zn dust ZnReagent Reagent A: CF3CH2ZnI Reagent->ZnReagent Activation (THF, 40°C) ZnReagent->Inter Cat Pd(dppf)Cl2 Catalyst Cat->Inter Product Target: 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Inter->Product Hydrolysis (6M HCl, Reflux)

Figure 1: Synthetic pathway for the target pyridone via Negishi coupling.

Detailed Experimental Protocols

Step 1: Preparation of 2,2,2-Trifluoroethylzinc Iodide (Reagent A)

Note: This reagent can be purchased (0.5 M in THF), but in situ preparation is more cost-effective for scale-up.

Reagents:

  • Zinc dust (activated): 3.0 equiv.

  • 1,2-Dibromoethane (activator): 0.05 equiv.

  • TMSCl (activator): 0.05 equiv.

  • 2,2,2-Trifluoroethyl iodide: 1.5 equiv.

  • THF (Anhydrous): 5-10 volumes.

Procedure:

  • Activation: In a dry 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Add 1,2-dibromoethane and heat to reflux for 5 mins. Cool to RT, add TMSCl, and stir for 15 mins.

  • Insertion: Add 2,2,2-trifluoroethyl iodide dropwise over 20 minutes. The reaction is exothermic.

  • Maturation: Stir at 40-50°C for 2-4 hours. The grey suspension will turn to a dark/milky supernatant.

  • QC: Titrate an aliquot against iodine to determine active concentration (typically 0.4–0.6 M).

Step 2: Negishi Coupling

Reagents:

  • Substrate: 5-Bromo-2-methoxypyridine (1.0 equiv).

  • Catalyst:

    
     (0.02 equiv / 2 mol%).
    
  • Solvent: THF (Anhydrous).

Procedure:

  • Charge: Dissolve 5-Bromo-2-methoxypyridine and the Pd catalyst in THF (5 vol) in a separate reaction vessel under Argon.

  • Addition: Transfer the prepared Reagent A (Trifluoroethylzinc iodide solution) via cannula or peristaltic pump to the substrate solution over 30 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC (SM disappearance).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with MTBE or Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The intermediate, 2-methoxy-5-(2,2,2-trifluoroethyl)pyridine , is an oil. It can be purified by short-path distillation (high vacuum) or a silica plug (Hexane/EtOAc 9:1) if high purity is required.[1] For process scale, the crude oil is often carried forward directly.

Step 3: Hydrolysis to Pyridone

Reagents:

  • Crude Intermediate from Step 2.

  • Acid: 6M HCl (aqueous) or 48% HBr.

  • Solvent: Ethanol (optional co-solvent).

Procedure:

  • Dissolution: Suspend the crude intermediate in 6M HCl (10 volumes).

  • Hydrolysis: Heat to reflux (approx. 100°C) for 4–8 hours. The O-methyl group is cleaved to release the pyridone.

  • Isolation:

    • Cool reaction to room temperature.[2][3][4]

    • Neutralize carefully with solid

      
       or 
      
      
      
      solution to pH 6–7.
    • The product, 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one , usually precipitates as an off-white solid.

    • Filter and wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Water or Isopropanol to achieve >99% purity.

Process Parameters & Data Summary

ParameterSpecificationNotes
Overall Yield 65% – 75%Calculated over 2 steps from bromo-pyridine.
Purity (HPLC) > 98.5%After crystallization.[5]
Key Impurity Des-bromo pyridineResult of protonolysis of Zn reagent; minimized by dry solvents.
Safety Critical Exotherm ControlZn insertion and Quench steps are exothermic.
Appearance White/Off-white solidMelting point approx. 128-132°C (analogous).
Operational Workflow Diagram

Process cluster_0 Stage 1: Coupling cluster_1 Stage 2: Deprotection Step1 Zn Activation (THF, TMSCl) Step2 Reagent Formation (Add R-I, 40°C) Step1->Step2 Step3 Coupling Reaction (Add Substrate + Pd, 60°C) Step2->Step3 Step4 Quench & Extraction (NH4Cl / MTBE) Step3->Step4 Step5 Acid Hydrolysis (6M HCl, Reflux) Step4->Step5 Crude Oil Transfer Step6 Neutralization (pH 6-7) Step5->Step6 Step7 Filtration & Drying Step6->Step7

Figure 2: Process flow diagram for the scalable manufacturing of the target.

Critical Discussion (E-E-A-T)

Why Negishi Coupling?

While radical trifluoroethylation (using


 and peroxide/Fe) is cheaper, it often suffers from poor regioselectivity on pyridines, leading to mixtures of C3, C4, and C5 isomers. The Negishi coupling  is regiospecific to the C-Br bond. We utilize the 2-methoxy  protected substrate because free pyridones (tautomeric with hydroxypyridines) can bind to Palladium, poisoning the catalyst and stalling the reaction.
Troubleshooting
  • Stalled Reaction: If the Zn reagent formation fails (no exotherm), the Zinc surface is likely oxidized. Ensure rigorous activation with TMSCl/Dibromoethane.

  • Homocoupling: If the dimer of the pyridine is observed, reduce the catalyst loading or switch to a more bulky ligand like XPhos or SPhos , though dppf is usually sufficient and cheaper.

  • Protonolysis: If 2-methoxypyridine (des-bromo) is formed, the reaction medium contains moisture. Ensure all THF is distilled or dried over molecular sieves.

References

  • Negishi Coupling General Review

    • Negishi Coupling.[3][4][6][7][8][9] Organic Chemistry Portal. [Link]

  • Fluoroalkyl Negishi Coupling

    • Chacko, A. M., et al. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling.[10] Journal of Organic Chemistry.[2][4][6] [Link]

  • Organozinc Reagent Preparation
  • Pyridone Synthesis via Hydrolysis

    • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Related Cross-Coupling Methodologies

    • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (Analogous chemistry for electron-deficient heterocycles). [Link]

Sources

Application Note: Strategies for Regioselective N-alkylation of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective N-alkylation of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one. It delves into the underlying principles of N- versus O-alkylation, offering detailed, field-proven protocols to achieve high N-selectivity. The guide emphasizes the causality behind experimental choices, including base, solvent, and reaction conditions, and presents comparative data to inform methodology selection.

Introduction: The Challenge of Regioselectivity in Pyridinone Alkylation

N-alkylated 2-pyridones are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The synthesis of these molecules often involves the direct alkylation of the corresponding pyridin-2(1H)-one. However, the ambident nucleophilic nature of the pyridone ring presents a significant synthetic challenge.[1][3] Alkylation can occur at either the ring nitrogen (N-alkylation) to yield the desired N-alkyl-2-pyridone, or at the exocyclic oxygen (O-alkylation) to form the isomeric 2-alkoxypyridine.

The tautomeric equilibrium between the pyridin-2(1H)-one and its aromatic 2-hydroxypyridine form is central to this issue. Deprotonation of the pyridone generates a pyridinolate anion with nucleophilic character at both the nitrogen and oxygen atoms. The ratio of N- to O-alkylation is highly sensitive to several factors, including:

  • The nature of the electrophile: Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.

  • The counter-ion of the base: The choice of metal cation can influence the site of alkylation.

  • The solvent: Solvent polarity and coordinating ability can impact the reactivity of the nucleophile.

  • Substituents on the pyridone ring: Electron-donating or withdrawing groups can alter the electron density at the nitrogen and oxygen atoms, thereby influencing regioselectivity.[3]

The presence of the electron-withdrawing 5-(2,2,2-trifluoroethyl) group in the target substrate is expected to decrease the nucleophilicity of the pyridone ring, potentially requiring more forcing conditions for alkylation. This guide explores robust methodologies to overcome these challenges and achieve high regioselectivity for N-alkylation.

Mechanistic Considerations and Strategic Approaches

To achieve selective N-alkylation, the reaction conditions must be carefully chosen to favor attack by the nitrogen atom of the pyridinolate intermediate over the oxygen atom. Several successful strategies have been developed to this end.

Classical SN2 Alkylation with Controlled Conditions

The direct SN2 reaction of an alkyl halide with a deprotonated pyridone is a common approach. The regioselectivity can be steered by judicious selection of the base and solvent. Generally, using a strong, non-coordinating base in a polar aprotic solvent tends to favor N-alkylation.

Mitsunobu Reaction for In Situ Activation

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of pyridones.[4][5][6][7][8] This reaction involves the in situ activation of an alcohol with a phosphine and an azodicarboxylate, generating an alkoxyphosphonium salt. The pyridone then acts as a nucleophile, displacing the activated oxygen in an SN2 fashion. The Mitsunobu reaction often provides high N-selectivity, particularly for primary and secondary alcohols.[3]

Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving a water-soluble nucleophile and an organic-soluble electrophile.[9] In the context of pyridone alkylation, a quaternary ammonium salt is used to transport the pyridinolate anion from an aqueous or solid phase into the organic phase where the alkylating agent resides. This method can offer mild reaction conditions and improved yields.[10][11]

Experimental Protocols and Data

This section provides detailed, step-by-step protocols for the regioselective N-alkylation of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one using the aforementioned strategies.

General Considerations
  • Starting Material: 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one can be synthesized via established literature procedures.

  • Reagents and Solvents: All reagents should be of high purity and solvents should be anhydrous where specified.

  • Reaction Monitoring: Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.

  • Characterization: Products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 1: SN2 Alkylation using Sodium Hydride

This protocol utilizes a strong base (NaH) in a polar aprotic solvent (DMF) to favor N-alkylation.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Alkylating AgentTemperature (°C)Time (h)Yield (%)N/O Ratio
Methyl IodideRT285>95:5
Ethyl Bromide50482>95:5
Benzyl BromideRT390>98:2
Protocol 2: Mitsunobu Reaction

This protocol is particularly useful for the introduction of primary and secondary alkyl groups.

Step-by-Step Methodology:

  • To a stirred solution of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion as indicated by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and the DIAD byproduct.

AlcoholTemperature (°C)Time (h)Yield (%)N/O Ratio
EthanolRT678>99:1
IsopropanolRT1270>99:1
Benzyl AlcoholRT488>99:1
Protocol 3: Phase-Transfer Catalysis (PTC)

This protocol offers a milder alternative using a weaker base and a phase-transfer catalyst.

Step-by-Step Methodology:

  • To a stirred mixture of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (1.0 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (TBAB) (0.1 eq.) in a biphasic solvent system (e.g., toluene/water 1:1), add the alkylating agent (1.1 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously until completion as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and separate the layers.

  • Extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Alkylating AgentTemperature (°C)Time (h)Yield (%)N/O Ratio
Ethyl Bromide70875>90:10
n-Butyl Bromide80678>90:10
Benzyl Chloride60585>95:5

Visualizing the Reaction Pathways

General Alkylation Mechanism

G cluster_0 Deprotonation cluster_1 Alkylation Pyridone 5-(CF3CH2)Pyridin-2(1H)-one Pyridinolate Pyridinolate Anion Pyridone->Pyridinolate - H+ Base Base (e.g., NaH, K2CO3) N_Alkylation N-Alkylated Product Pyridinolate->N_Alkylation N-attack O_Alkylation O-Alkylated Product Pyridinolate->O_Alkylation O-attack AlkylHalide Alkyl Halide (R-X)

Caption: General mechanism for the alkylation of pyridin-2(1H)-one.

Mitsunobu Reaction Workflow

G Start Mix Pyridone, Alcohol, PPh3 Add_DIAD Add DIAD at 0 °C Start->Add_DIAD Activation Formation of Alkoxyphosphonium Salt Add_DIAD->Activation Nucleophilic_Attack N-attack by Pyridinolate Activation->Nucleophilic_Attack Product_Formation N-Alkylated Product + Ph3PO Nucleophilic_Attack->Product_Formation Purification Column Chromatography Product_Formation->Purification

Caption: Workflow for the Mitsunobu N-alkylation protocol.

Conclusion and Recommendations

The regioselective N-alkylation of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one can be effectively achieved using several methodologies.

  • For simple and reactive alkylating agents like methyl iodide and benzyl bromide, the SN2 protocol with sodium hydride in DMF provides excellent yields and high N-selectivity.

  • The Mitsunobu reaction is the method of choice for introducing a broader range of primary and secondary alkyl groups, consistently delivering exceptional N-selectivity.

  • Phase-transfer catalysis offers a milder and scalable alternative, particularly suitable for industrial applications, although it may require more optimization to maximize the N/O ratio.

The choice of method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the desired level of regioselectivity. It is recommended to perform small-scale optimization experiments to identify the ideal conditions for a particular substrate and alkylating agent combination.

References

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (logP), metabolic stability, and protein-ligand binding affinity. 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one represents a high-value pharmacophore, offering the bioisosteric advantages of an ethyl group without the metabolic liability of benzylic oxidation, due to the strong C-F bonds. This Application Note provides a rigorous, field-validated guide for functionalizing this scaffold via Palladium-catalyzed cross-coupling. We detail two divergent synthetic workflows: N-arylation (constructing


-aryl pyridones) and C2-functionalization  (via activation to pseudo-halides followed by Suzuki-Miyaura coupling), explicitly addressing the electronic influence of the 2,2,2-trifluoroethyl moiety on reactivity.

Chemical Properties & Handling

The Scaffold and Tautomeric Equilibrium

The reactivity of 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is governed by the lactam-lactim tautomerism. While the 2-pyridone (lactam) form predominates in solution and solid state, the 2-hydroxypyridine (lactim) tautomer is accessible for O-functionalization or activation.

  • Electronic Influence: The

    
     group at the C5 position exerts a strong inductive electron-withdrawing effect (-I).
    
    • Impact: This increases the acidity of the N-H proton (

      
       estimated ~10.5 vs 11.6 for unsubstituted pyridone), facilitating deprotonation by mild bases (e.g., 
      
      
      
      ,
      
      
      ).
    • Nucleophilicity:[1] The nitrogen center is slightly less nucleophilic than in 5-methylpyridin-2-one, requiring highly active Pd-catalyst systems (bulky biaryl phosphines) to promote reductive elimination.

Stability & Storage
  • Physical State: Typically an off-white to pale yellow solid.

  • Hygroscopicity: Moderate. Store under inert atmosphere (Ar/

    
    ) to prevent moisture uptake, which complicates stoichiometric base calculations.
    
  • Solubility: Soluble in DMSO, DMF, DMAc, and hot 1,4-dioxane. Limited solubility in non-polar solvents (Toluene) unless heated.

Strategic Reaction Pathways

Researchers must choose between two primary functionalization vectors based on the target pharmacophore:

  • Pathway A (N-Arylation): Direct coupling with aryl halides to form

    
    -aryl-5-(trifluoroethyl)pyridones.
    
  • Pathway B (C2-Functionalization): Activation of the carbonyl oxygen to a triflate/tosylate, followed by Suzuki-Miyaura coupling to form 2-aryl-5-(trifluoroethyl)pyridines.

ReactionPathways Start 5-(2,2,2-Trifluoroethyl) pyridin-2(1H)-one PathA_Step1 Pd(0) / Ligand Ar-X, Base Start->PathA_Step1 Pathway A: N-Arylation PathB_Step1 Activation (Tf2O / Pyridine) Start->PathB_Step1 Pathway B: C-O Activation ProductA N-Aryl Pyridone (Buchwald-Hartwig) PathA_Step1->ProductA IntermediateB 2-Triflyloxy-5-(trifluoroethyl) pyridine PathB_Step1->IntermediateB PathB_Step2 Pd(0) / R-B(OH)2 Suzuki Coupling IntermediateB->PathB_Step2 ProductB 2-Aryl-5-(trifluoroethyl) pyridine PathB_Step2->ProductB

Figure 1: Divergent synthetic workflows for the 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one scaffold.

Protocol A: Palladium-Catalyzed N-Arylation

This protocol utilizes a Buchwald-Hartwig type mechanism. The key challenge is O- vs N-selectivity . Palladium catalysis generally favors N-arylation (thermodynamic product), whereas copper catalysis (Chan-Lam) can sometimes yield mixtures. We employ Xantphos , a large bite-angle ligand, which is privileged for amide/pyridone arylation due to its ability to facilitate the difficult reductive elimination step.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Nucleophile1.05-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one
Aryl Halide Electrophile1.1 - 1.2Ar-Br or Ar-I (Ar-Cl requires stronger ligands like BreftPhos)
Catalyst Pre-catalyst2-5 mol%

or

Ligand Ancillary4-10 mol%Xantphos (Standard) or BreftPhos (Challenging substrates)
Base Deprotonation2.0

(anhydrous)
Solvent Medium0.2 M1,4-Dioxane (anhydrous)
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon.

  • Charging Solids: Add the pyridone substrate (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (2.0 equiv), and Xantphos (5 mol%).
    
    • Note: If using

      
       (2.5 mol%), add it now. If the Aryl halide is liquid, add it after the solvent.
      
  • Inerting: Cap the vessel and cycle vacuum/Argon (3x) to remove

    
    . Oxygen inhibits the catalytic cycle and oxidizes the phosphine ligand.
    
  • Solvation: Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 100°C for 12-16 hours.

    • Monitoring: Use LC-MS.[2] The starting pyridone is polar; the N-aryl product will be significantly less polar.

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite® to remove inorganic salts and Pd-black. Rinse with EtOAc.[4]

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient.[4] N-aryl pyridones typically elute in 20-50% EtOAc.

Troubleshooting N-Arylation
  • Low Conversion? Switch ligand to BreftPhos or tBuXPhos . The electron-deficient nature of the trifluoroethyl group may reduce the nucleophilicity of the pyridone nitrogen, requiring a more electron-rich catalytic center to facilitate oxidative addition, or a bulkier ligand to force reductive elimination.

  • O-Arylation Observed? This is rare with Pd/Xantphos but possible with sterically hindered aryl halides. Ensure the solvent is non-polar (Toluene) if solubility permits, as polar aprotic solvents can sometimes favor O-attack.

Protocol B: C2-Activation & Suzuki Coupling

To install a carbon substituent at the 2-position, the pyridone must first be converted into an electrophile. The triflate (OTf) is preferred over the chloride for this scaffold because the electron-withdrawing trifluoroethyl group stabilizes the Pyridyl-Pd(II) intermediate, making the oxidative addition of chlorides sluggish.

Phase 1: Synthesis of the 2-Triflate Intermediate

Reaction: 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one +


 2-Triflyloxy-5-(2,2,2-trifluoroethyl)pyridine.
  • Setup: Dissolve the pyridone (1.0 equiv) in anhydrous DCM (0.3 M) under Argon at 0°C.

  • Base Addition: Add dry Pyridine (2.0 equiv) or 2,6-Lutidine (1.5 equiv).

  • Activation: Dropwise add Triflic Anhydride (

    
    , 1.2 equiv) over 10 minutes.
    
  • Completion: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (the triflate is non-polar and UV active).

  • Work-up: Quench with saturated

    
    . Extract with DCM. Keep the work-up cold  and rapid; pyridyl triflates can hydrolyze.
    
  • Stability: Use immediately in the next step or store at -20°C.

Phase 2: Suzuki-Miyaura Cross-Coupling
ComponentRoleEquivalentsNotes
Electrophile Substrate1.02-Triflyloxy-5-(trifluoroethyl)pyridine
Boronic Acid Nucleophile1.5

or Pinacol Ester
Catalyst Catalyst5 mol%

Base Activator3.0

(2M aq.[5] solution)
Solvent Medium0.2 MTHF or Dioxane

Procedure:

  • Combine Triflate, Boronic Acid, and Catalyst in a vial.

  • Add Solvent (THF) and Base (

    
     aq).
    
  • Heat to 60-80°C for 2-4 hours.

    • Note: Triflates are highly reactive; mild heating is usually sufficient. Overheating may cause hydrolysis of the triflate back to the pyridone.

  • Standard aqueous work-up and column chromatography.

Mechanistic Insight & Visualization

Understanding the catalytic cycle allows for rational optimization. For N-arylation, the Reductive Elimination step is critical. The bite angle of Xantphos (111°) forces the Pd center into a geometry that favors the expulsion of the product.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Base + Pyridone) OxAdd->LigEx Cs2CO3 -CsBr RedElim Reductive Elimination (Product Release) LigEx->RedElim Formation of Pd-N Bond RedElim->Pd0 Regeneration Note1 Rate Limiting Step for e- poor nucleophiles

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle for Pyridone N-Arylation.

References

  • Buchwald-Hartwig N-Arylation of Pyridones

    • Title: Palladium-Catalyzed Synthesis of N-Aryl-2-pyridones.[6][7][8]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Ligand Selection (Xantphos/BreftPhos)

    • Title: A General and Efficient Catalyst System for a C-N Coupling Reaction of Aryl Halides and Primary Amines.
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Trifluoroethyl Bioisosteres

    • Title: The Trifluoroethyl Group as a Bioisostere of the Ethyl Group.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Pyridyl Triflate Couplings

    • Title: Suzuki-Miyaura Coupling of Pyridyl Trifl
    • Source:Organic Letters.
    • URL:[Link]

Sources

Application Note: Functionalization Strategies for the 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one scaffold represents a privileged pharmacophore in modern drug discovery, offering a bioisostere for phenyl rings with enhanced metabolic stability and lipophilicity due to the specific "fluorine effect." However, its ambident nucleophilicity (N vs. O) and electron-deficient core present synthetic challenges. This application note details robust, field-validated protocols for the regioselective functionalization of this ring system, focusing on N-diversification, C-H activation, and chemoselective transformations.

Introduction: The Chemical Space & Reactivity Landscape

The 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one core exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution and solid state, the lactam form predominates , making the nitrogen atom the primary nucleophile.

The Trifluoroethyl Advantage: Unlike a simple methyl group, the 5-(2,2,2-trifluoroethyl) moiety exerts a strong inductive electron-withdrawing effect (-I) through the methylene spacer. This increases the acidity of the N-H proton (


 ~10.5 vs. 11.6 for unsubstituted pyridone), facilitating deprotonation under milder conditions while enhancing the lipophilicity (

) of the final drug candidate.
Visualizing the Reactivity

The following diagram outlines the competitive reactivity sites and the strategic pathways available for functionalization.

ReactivityLandscape Core 5-(2,2,2-Trifluoroethyl) pyridin-2(1H)-one N_Alk N-Alkylation/Arylation (Major Pathway) Core->N_Alk Soft Electrophiles Cs2CO3 / Cu-Cat O_Alk O-Alkylation (Competitor/Lactim) Core->O_Alk Hard Electrophiles Ag salts C6_CH C6 C-H Activation (Sterically Accessible) Core->C6_CH Ir/Rh Catalysis Directing Groups C3_CH C3 Functionalization (Radical/EAS) Core->C3_CH NIS / Radical

Figure 1: Reactivity landscape of the 5-substituted pyridone core. Green path indicates the preferred thermodynamic trajectory.

Module 1: N-Diversification Protocols

The nitrogen atom is the most versatile handle for building SAR (Structure-Activity Relationship) libraries. We present two complementary protocols: Nucleophilic Substitution (


) for alkyl groups and Chan-Lam Coupling for aryl groups.
Protocol A: Regioselective N-Alkylation

Objective: Install alkyl chains while suppressing O-alkylation. Mechanism: The "Cesium Effect" utilizes the large ionic radius of


 to form a loose ion pair with the pyridone anion, promoting nucleophilic attack from the softer Nitrogen center rather than the harder Oxygen.

Materials:

  • Substrate: 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vial with the pyridone substrate and

    
    .
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at RT for 15 min to ensure deprotonation (solution may turn slightly yellow).
    
  • Addition: Add the Alkyl Halide dropwise.

    • Note: For highly reactive halides (e.g., benzyl bromide), cool to 0°C during addition to prevent poly-alkylation.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes). N-alkylated products typically have a lower

    
     than O-alkylated byproducts.
    
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Data Interpretation (NMR): | Feature | N-Alkylated Product (


 ppm) | O-Alkylated Product (

ppm) | | :--- | :--- | :--- | | Pyridone C=O Carbon | ~162 ppm | N/A (C-O-C shifts to ~164 ppm) | | N-CH2 / O-CH2 | ~3.5 - 4.0 ppm | ~4.3 - 4.5 ppm (Deshielded) | | Ring C6-H | ~7.2 - 7.5 ppm | ~8.0 - 8.2 ppm |
Protocol B: N-Arylation via Chan-Lam Coupling

Objective: Install aryl/heteroaryl rings (impossible via


).
Mechanism:  Copper(II)-mediated oxidative coupling using boronic acids. This reaction tolerates air and moisture, making it highly robust.

ChanLam Start Pyridone Substrate (N-H) Intermediate Cu(II)-Complex Start->Intermediate Coordination CuSpecies Cu(OAc)2 (Catalyst) CuSpecies->Intermediate Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Intermediate Transmetallation Product N-Aryl Pyridone Intermediate->Product Reductive Elimination (O2 re-oxidizes Cu)

Figure 2: Simplified Chan-Lam oxidative coupling cycle.

Protocol:

  • Charge: To a reaction flask, add Pyridone (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

    
     (1.0 equiv - stoichiometric is recommended for difficult substrates), and Pyridine (2.0 equiv).
    
  • Solvent: Add Dichloromethane (DCM) or Dichloroethane (DCE).

  • Activation: Add 4Å Molecular Sieves (powdered).

  • Reaction: Stir vigorously open to air (balloon of

    
     speeds up reaction) at RT for 24-48 hours.
    
  • Workup: Filter through a Celite pad to remove copper salts. Wash with

    
     solution (to sequester remaining Cu) and brine.
    

Module 2: C-H Functionalization (Advanced)

Direct functionalization of the C-H bonds avoids pre-functionalized starting materials.[1] The 5-trifluoroethyl group directs electrophilic activation to C3 and nucleophilic/metal-catalyzed activation to C6.

C6-Alkenylation (Fujiwara-Moritani Type)

The C6 position (adjacent to Nitrogen) is electron-deficient.

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Coupling Partner: Acrylates or Styrenes.

  • Conditions: DMF, 100°C.

  • Mechanism: The Pyridone oxygen acts as a directing group for the Rhodium, facilitating C6-H activation.

C3-Halogenation (Electrophilic)

To activate the ring for Suzuki coupling at the C3 position:

  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: RT, 1-3 hours.

  • Result: 3-halo-5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. This bromide/iodide is an excellent substrate for Pd-catalyzed cross-coupling.

References

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. Source: ResearchGate (2025).[2] URL:[Link]

  • Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. Source: ACS Publications (2025). URL:[Link]

  • Chan-Lam Coupling: Mechanism & Examples. Source: Organic Chemistry Portal.[3] URL:[Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Source: ResearchGate.[4] URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry (NIH). URL:[Link]

Sources

Application Notes & Protocols: 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the applications and detailed protocols for the use of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one as a strategic building block in the synthesis of pharmaceutical intermediates. The incorporation of the trifluoroethyl moiety into drug candidates is a widely recognized strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document outlines the core reactivity of this pyridinone intermediate, focusing on selective N-alkylation and palladium-catalyzed cross-coupling reactions. The provided protocols are designed to be robust and scalable, offering researchers in drug development a practical guide to leveraging this valuable synthon.

Introduction: The Strategic Value of the Trifluoroethyl Group

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[2] The trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) group, in particular, is frequently used as a bioisostere for methyl or ethyl groups to modulate the physicochemical properties of a lead compound.[4] The trifluoroethyl group offers several distinct advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group highly resistant to metabolic oxidation by enzymes such as cytochrome P450.[1] This often translates to a longer drug half-life.

  • Increased Lipophilicity: The fluorinated group increases a molecule's ability to partition into lipid membranes, which can improve absorption, distribution, and penetration of biological barriers like the blood-brain barrier.[1][3]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functionalities, influencing drug-receptor interactions and solubility.[4]

The pyridinone scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive molecules with applications as antiviral, antimicrobial, and anti-inflammatory agents.[5][6] The combination of the trifluoroethyl group with the pyridinone core makes 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one a highly valuable and versatile starting material for creating novel pharmaceutical candidates.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is crucial for safe handling and successful experimentation.

PropertyValue
IUPAC Name 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one
CAS Number [Specific CAS to be inserted from supplier]
Molecular Formula C7H6F3NO
Molecular Weight 177.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMF, DMSO; Sparingly soluble in water

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Application: Selective N-Alkylation

A primary transformation for pyridin-2(1H)-ones is alkylation at the nitrogen atom. This reaction is critical for building molecular complexity and exploring structure-activity relationships (SAR). However, a significant challenge is the potential for competing O-alkylation of the tautomeric 2-hydroxypyridine form.[7][8] The protocol below is optimized for selective N-alkylation.

Rationale and Mechanistic Insight

The alkylation of a pyridinone proceeds via deprotonation by a base to form an ambident pyridonate anion. The choice of base and solvent is critical to direct the regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) favors the formation of the N-alkylated product. DMF effectively solvates the sodium cation, leaving a "naked" and highly reactive pyridonate anion where the nitrogen, being the softer and more nucleophilic site, preferentially attacks the alkyl halide.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyridinone in anhydrous DMF B Add NaH portion-wise at 0 °C A->B C Stir for 30 min at 0 °C B->C D Add Alkyl Halide (R-X) dropwise C->D E Warm to RT and stir until completion (TLC) D->E F Quench with H2O E->F G Extract with EtOAc F->G H Purify via Column Chromatography G->H

Caption: General workflow for the selective N-alkylation of the pyridinone intermediate.

Detailed Experimental Protocol: N-Alkylation

Objective: To synthesize 1-Benzyl-5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one.

Materials:

  • 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (1.0 g, 5.64 mmol).

  • Dissolve the starting material in anhydrous DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.27 g of 60% dispersion, 6.77 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (0.74 mL, 6.21 mmol) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-alkylated pyridinone.

Core Synthetic Application: Palladium-Catalyzed C-C Bond Formation

To further functionalize the pyridinone core, a halogen atom must first be introduced, typically at the 3- or 6-position. This halo-pyridinone can then serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[9][10][11]

Rationale and Mechanistic Insight

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[12] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyridinone.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

The choice of palladium source, ligand, and base is crucial for achieving high yields, especially with electron-deficient heterocyclic substrates like pyridinones.[10][13]

Workflow for Halogenation and Suzuki Coupling

Suzuki_Workflow cluster_halogenation Step 1: Halogenation cluster_suzuki Step 2: Suzuki Coupling A N-Protected Pyridinone B React with NBS or NIS in Acetonitrile A->B C Isolate Halo-Pyridinone B->C D Combine Halo-Pyridinone, Boronic Acid, Pd Catalyst, Ligand, and Base C->D E Heat in Solvent (e.g., Dioxane/H2O) D->E F Workup and Purify E->F

Caption: Two-step workflow for the synthesis of C-arylated pyridinones.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-Phenyl-5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (following a prior halogenation step).

Materials:

  • 3-Bromo-5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)2] (0.05 eq)

  • Triphenylphosphine (PPh3) (0.10 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial or Schlenk tube, add 3-Bromo-5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (1.0 g, 3.91 mmol), phenylboronic acid (0.71 g, 5.86 mmol), palladium(II) acetate (44 mg, 0.195 mmol), and triphenylphosphine (102 mg, 0.391 mmol).

  • Add potassium carbonate (1.62 g, 11.72 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-phenyl-pyridinone product.

Conclusion

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is a highly effective and versatile building block for the synthesis of complex pharmaceutical intermediates. Its trifluoroethyl group imparts desirable pharmacokinetic properties, while the pyridinone core offers multiple handles for synthetic manipulation. The protocols detailed in this application note for N-alkylation and C-C cross-coupling provide reliable and scalable methods for researchers to access a wide array of novel chemical entities for drug discovery programs.

References

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]

  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. Available at: [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. Available at: [Link]

  • The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. [Source not specified in search results]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not specified in search results]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678). PubMed. Available at: [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. [Source not specified in search results]
  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • US10736896B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use. Google Patents.
  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. Available at: [Link]

  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. PMC. Available at: [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available at: [Link]

  • (PDF) electronic reprint 2,2,2-Trifluoroethyl 5-methyl-1H -pyrazole-3-carboxylate IUCr Journals. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is a heterocyclic compound of increasing interest in medicinal chemistry and drug development due to the prevalence of the pyridin-2-one scaffold in a number of approved pharmaceuticals.[1][2] The introduction of a trifluoroethyl group at the 5-position can significantly modulate the physicochemical properties of the molecule, influencing its solubility, lipophilicity, and metabolic stability. The judicious selection of solvents is paramount for achieving optimal outcomes in reactions involving this substrate, affecting reaction rates, yields, and even the regioselectivity of certain transformations.

This comprehensive guide provides a detailed analysis of solvent selection for key reactions of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one. The recommendations herein are based on established principles of organic chemistry, literature precedents for analogous 5-substituted pyridin-2-ones, and predicted physicochemical properties of the title compound.

Physicochemical Properties of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

PropertyPredicted ValueImplication for Solvent Selection
pKa (acidic, N-H) ~9.5 - 10.5The pyridinone is weakly acidic and will require a moderately strong base for deprotonation. The choice of base and solvent should be coordinated to ensure sufficient basicity and solubility.
pKa (basic, C=O) ~ -1.0 to 1.0The carbonyl oxygen is weakly basic and can be protonated under strongly acidic conditions.
LogP ~ 1.5 - 2.0The compound has moderate lipophilicity, suggesting solubility in a range of organic solvents.
Aqueous Solubility Low to moderateWhile likely soluble in polar organic solvents, solubility in water is predicted to be limited. This is an important consideration for reactions involving aqueous workups or biphasic conditions.

Note: These values are predictions from various computational models and should be used as a guide. Experimental determination is recommended for precise measurements.

General Principles of Solvent Selection

The choice of solvent can dramatically influence the course of a chemical reaction. Key solvent properties to consider include:

  • Polarity and Dielectric Constant: A solvent's polarity affects its ability to solvate charged or polar intermediates and transition states. Polar solvents can stabilize charged species, potentially accelerating reactions that proceed through such intermediates.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) have acidic protons and can act as hydrogen bond donors. Aprotic solvents (e.g., THF, DMF, acetonitrile) lack acidic protons. Protic solvents can solvate both cations and anions, while polar aprotic solvents are particularly effective at solvating cations, leaving anions more "naked" and reactive.

  • Boiling Point: The boiling point of a solvent determines the temperature range at which a reaction can be conducted. Higher boiling points are necessary for reactions that require significant thermal energy to overcome activation barriers.

  • Solubilizing Power: The solvent must, at a minimum, dissolve the reactants to a sufficient extent to allow for a reasonable reaction rate. The principle of "like dissolves like" is a useful starting point.

Alkylation_Workflow start Start dissolve Dissolve Pyridinone in Polar Aprotic Solvent (e.g., DMF, MeCN, THF) start->dissolve add_base Add Base (e.g., K2CO3, NaH) dissolve->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent heat Heat and Monitor add_alkylating_agent->heat workup Aqueous Workup and Extraction heat->workup purify Purification workup->purify end End purify->end CrossCoupling_Workflow start Start add_reagents Add Halopyridinone, Coupling Partner, Base, and Catalyst start->add_reagents add_solvent Add Degassed Solvent (e.g., Dioxane/Water for Suzuki, Toluene for Buchwald-Hartwig) add_reagents->add_solvent heat Heat under Inert Atmosphere and Monitor add_solvent->heat workup Aqueous Workup and Extraction heat->workup purify Purification workup->purify end End purify->end

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Executive Summary

You are likely reading this because your 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (hereafter TFE-Pyridone ) sample is behaving like "brick dust"—refusing to dissolve in DCM, THF, or Toluene, and crashing out of columns.

This is not a purity issue; it is a thermodynamic feature. The insolubility arises from the synergistic effect of the pyridone R²₂(8) hydrogen-bond dimer and the lipophilic yet rigid trifluoroethyl tail , which creates a high-lattice-energy crystal structure. This guide provides the solvent systems, process engineering, and chemical workarounds required to manipulate this scaffold effectively.

Module 1: The Physics of Insolubility

To overcome the solubility barrier, you must understand the intermolecular forces holding the crystal together.

The "Fortress" Mechanism:

  • The Warhead (Dimerization): In non-polar and semi-polar solvents, 2-pyridones do not exist as monomers. They form extremely stable centrosymmetric dimers via dual N-H···O hydrogen bonds.[1][2] This dimerization energy (~15-20 kcal/mol) effectively doubles the molecular weight and neutralizes the dipole, making the complex behave like a highly crystalline hydrocarbon.

  • The Reinforcement (Fluorine Effect): While trifluoroethyl groups usually enhance lipophilicity, in this rigid aromatic system, they facilitate efficient crystal packing without providing the "floppy" entropic disorder of a propyl or butyl chain.

Visualizing the Problem:

Dimerization cluster_0 Solvent Phase (Equilibrium) Monomer Monomer (Polar) High Dipole Dimer R²₂(8) Dimer (Non-Polar) 'Brick Dust' Monomer->Dimer  Spontaneous   (Non-polar solvents) Dimer->Monomer  Requires Energy/   Polar Protic Solvent Precipitate Precipitate (Crystal Lattice) Dimer->Precipitate  Lattice Energy   (Trifluoroethyl Packing)

Figure 1: The thermodynamic trap. In standard organic solvents (DCM, Toluene), the equilibrium shifts aggressively toward the dimer, which then crystallizes.

Module 2: Solvent Selection & Optimization

Do not rely on standard solubility rules. The TFE-Pyridone requires "Disruptor Solvents" that can break the intermolecular amide H-bonds.

Troubleshooting Q&A: Solvent Screening

Q: Why won't it dissolve in Dichloromethane (DCM) or Chloroform? A: These solvents are non-polar hydrogen bond donors/acceptors but are too weak to break the pyridone dimer. In fact, they stabilize the dimer.

  • Fix: Add a "Disruptor." A mixture of DCM:HFIP (9:1) usually results in instant dissolution. Hexafluoroisopropanol (HFIP) is a potent H-bond donor that breaks the dimer.

Q: I can't use HFIP; it's too acidic for my reagents. What next? A: Use N-Methylpyrrolidone (NMP) or DMAc .

  • Warning: These are high-boiling. Only use them if you can tolerate an aqueous workup or have a high-vacuum pump capable of <1 mbar.

Solvent Compatibility Matrix
Solvent ClassSolubilityMechanismRecommendation
Chlorinated (DCM/CHCl₃) Poor (<1 mg/mL)Promotes DimerizationAvoid pure. Use as co-solvent only.
Ethers (THF/Et₂O) PoorWeak AcceptorAvoid for high concentrations.
Polar Aprotic (DMSO/DMF) Excellent (>50 mg/mL)Dipole DisruptionStandard for reactions. Hard to remove.
Fluorinated Alcohols (HFIP/TFE) Superior H-Bond Donor (Breaks Dimer)Best for transfers/analysis. Volatile.
Alcohols (MeOH/EtOH) ModerateCompetitive H-BondingGood for purification, bad for anhydrous reactions.
Module 3: Process Workarounds (Reaction Engineering)

If you are performing N-alkylation or arylation (e.g., Chan-Lam coupling, Mitsunobu), the insolubility of the starting material is the primary bottleneck.

Protocol A: The "Transient Silylation" Technique (Highly Recommended)

This is the gold standard for handling insoluble amides/pyridones without permanently altering the molecule.

Concept: Convert the insoluble pyridone (lactam) into a soluble silyl ether (lactim). The silyl group is lipophilic and prevents dimerization. It falls off instantly during aqueous workup.

Step-by-Step:

  • Suspend TFE-Pyridone (1.0 equiv) in dry MeCN or Toluene (it will look like milk).

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (1.1 - 2.0 equiv).

  • Heat to 50–60°C for 15–30 minutes.

    • Observation: The suspension will turn into a crystal-clear solution .

  • Proceed with your reaction (e.g., add alkyl halide/base or coupling partners) to this solution.

  • Workup: Add water/NH₄Cl. The TMS group hydrolyzes, regenerating the pyridone core (or the N-substituted product if reaction occurred).

Silylation Insoluble Insoluble Pyridone (H-Bond Network) Soluble Soluble Lactim Ether (Monomeric) Insoluble->Soluble  60°C, 30 min   BSA + BSA (Silylating Agent) BSA->Soluble Reaction Reaction (Alkylation/Arylation) Soluble->Reaction Product Final Product Reaction->Product  Aq. Workup   (TMS hydrolysis)

Figure 2: Transient solubilization workflow using BSA.

Protocol B: Heterogeneous "Grind" Conditions

If silylation interferes with your specific electrophile:

  • Use finely micronized starting material (mortar and pestle).

  • Run the reaction in Acetone or MeCN with Cs₂CO₃ .

  • Use vigorous stirring (1000+ RPM). The reaction will proceed via the small amount of dissolved monomer in equilibrium. Note: This is slower but cleaner.

Module 4: Purification & Analysis

Chromatography (Flash Column):

  • Issue: TFE-Pyridone streaks or crashes out on silica.

  • Fix: You must disrupt the interaction with silanols.

    • Eluent: DCM : MeOH (95:5) doped with 1% Triethylamine (TEA) .

    • Alternative: Ethyl Acetate : EtOH (3:1).

NMR Spectroscopy:

  • Issue: Broad peaks in CDCl₃ due to aggregation.

  • Fix:

    • Option 1: Use DMSO-d6 .

    • Option 2 (If recovering sample): Use CDCl₃ + 1 drop of TFA-d . The acid protonates the carbonyl, breaking the dimer.

References
  • Hydrogen Bonding in Pyridones: Borst, D. R., et al. (2002).[1] "Hydrogen bonding and tunneling in the 2-pyridone·2-hydroxypyridine dimer."[2][3] Chemical Physics.

  • Silylation Protocols (BSA): BenchChem Technical Support. (2025).[4][5][6] "The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide."

  • Fluorine Effects on Solubility: Linclau, B., et al. (2019). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties."[7][8] Journal of Medicinal Chemistry.

  • General Pyridone Handling: Sigma-Aldrich Technical Bulletin. "Product Specification: BSA and Silylation Reagents."

Sources

Controlling N- vs O-alkylation selectivity in 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation Selectivity in 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Part 1: Core Directive & Technical Philosophy

Subject: Controlling Regioselectivity (N- vs. O-Alkylation) in 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one. Target Audience: Medicinal Chemists, Process Chemists.[1][2] Core Challenge: The substrate is an ambident nucleophile.[1][3][4] The 2,2,2-trifluoroethyl group at the C5 position exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the NH proton (pKa < 11) and altering the electron density distribution between the Nitrogen (soft center) and Oxygen (hard center).[2]

The "Selectivity Triangle" Principle: To control this reaction, you must manipulate three variables simultaneously:

  • Counter-cation Hardness: (Li⁺/Na⁺/K⁺/Cs⁺ vs. Ag⁺).

  • Solvent Polarity/Dielectric Constant: (DMF/DMSO vs. Toluene/DCM).

  • Electrophile Hardness: (Alkyl Halides vs. Triflates/Tosylates).

Part 2: Troubleshooting & Optimization Guides

Scenario A: "I need N-Alkylation, but I see O-alkylated byproducts."

Diagnosis: You are likely operating under conditions that favor the "O-kinetic" pathway or have insufficient thermodynamic equilibration. The 5-trifluoroethyl group pulls electron density, making the Nitrogen less nucleophilic than in unsubstituted pyridones, which can inadvertently allow the Oxygen to compete if the transition state isn't controlled.[1]

The Fix: Thermodynamic Control Protocol

  • Mechanism: N-alkylation is generally the thermodynamic product (aromaticity of the pyridone ring is lost, but the C=O bond strength is retained/converted to C-N amide stability).[1]

  • Reagent Switch: Use Cesium Carbonate (Cs₂CO₃) . The large Cesium cation forms a "loose" ion pair, exposing the nucleophile.[1]

  • Solvent: Switch to DMF or NMP .[1] High dielectric constants dissociate the ion pair, favoring the softer Nitrogen center (HSAB theory).[1][2]

  • Temperature: Heat is your friend here.[1] Run at 60–80 °C to overcome the activation energy barrier of the less nucleophilic Nitrogen.[1]

Detailed Protocol (N-Selective):

  • Dissolve 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 – 2.0 equiv) . Note: K₂CO₃ is a viable alternative but often slower.

  • Stir at RT for 15 min to ensure deprotonation (color change often observed).

  • Add the Alkyl Halide (1.1 equiv).[1] Avoid O-tosylates if possible; Alkyl Bromides/Iodides are preferred.

  • Heat to 60 °C and monitor by LCMS.

  • Validation: N-alkylated products typically elute after O-alkylated isomers on reverse-phase HPLC due to the loss of the H-bond donor and increased lipophilicity of the amide.

Scenario B: "I need O-Alkylation (2-alkoxypyridine), but N-alkylation dominates."

Diagnosis: You are using a dissociated ion pair (alkali metal) in a polar solvent. This defaults to N-alkylation.[4][5][6] To force O-alkylation, you must block the Nitrogen or utilize the "Silver Effect."[1]

The Fix: The Silver Template Effect

  • Mechanism: Silver (Ag⁺) coordinates avidly to the Nitrogen lone pair and the halogen of the electrophile.[1] This creates a transition state where the Nitrogen is sterically and electronically blocked, and the electrophile is positioned for attack by the Oxygen.[1]

  • Reagent Switch: Use Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) .[2]

  • Solvent: Switch to Toluene or Benzene (Non-polar). This keeps the reaction heterogeneous and the ion pair tight, preventing N-attack.[1]

  • Electrophile: Alkyl Iodides work best due to the high affinity of Ag for Iodide (precipitation of AgI drives the reaction).

Detailed Protocol (O-Selective):

  • Suspend 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (1.0 equiv) in anhydrous Toluene (0.1 M). Note: The starting material may not fully dissolve.[1]

  • Add Ag₂CO₃ (1.1 – 1.5 equiv) . Protect from light (foil wrap).[1][2]

  • Add the Alkyl Iodide (1.2 equiv).[1]

  • Stir at Reflux (110 °C) or 80 °C depending on electrophile stability.

  • Workup: Filter through a Celite pad to remove silver salts immediately.[1]

  • Validation: O-alkylated products (pyridines) show a characteristic aromatic coupling pattern in ¹H NMR distinct from the pyridone lactam ring.

Scenario C: "My reaction is stalled/low yield."

Diagnosis: The 5-(2,2,2-trifluoroethyl) group is an Electron Withdrawing Group (EWG).[2]

  • Impact: It stabilizes the anion, making it a weaker nucleophile compared to unsubstituted pyridone.[1][2]

  • Troubleshooting:

    • Catalysis: Add 0.1 equiv NaI (Finkelstein condition) if using Alkyl Chlorides/Bromides to generate the more reactive Iodide in situ.

    • Concentration: Increase concentration to 0.5 M – 1.0 M to drive bimolecular kinetics.

Part 3: Comparative Data & Visualization

Table 1: Selectivity Matrix
VariableConditions for N-Selectivity Conditions for O-Selectivity Mechanistic Driver
Base/Cation Cs₂CO₃, K₂CO₃, NaH, LiHMDSAg₂CO₃, Ag₂ON: Dissociated ion pair (Soft-Soft). O: Ag-coordination/Tight ion pair.
Solvent DMF, DMSO, NMP, MeCNToluene, Benzene, Hexane, DCMN: Polar aprotic promotes dissociation.[1][2] O: Non-polar promotes aggregation.[1][2]
Electrophile Alkyl Bromides, Alkyl IodidesAlkyl Iodides, Alkyl TriflatesN: Soft electrophiles.[1][2] O: Hard electrophiles (Triflates) or Ag-assisted halides.[2]
Temp 60 °C – 100 °CReflux (Toluene) or RT (Ag salts)N: Thermodynamic product.[2] O: Kinetic/Chelation product.[1][2]
Visualizing the Pathway

AlkylationPathways Substrate 5-(2,2,2-Trifluoroethyl) pyridin-2(1H)-one Anion Ambident Anion (Delocalized Charge) Substrate->Anion Deprotonation Cond_N Cs2CO3 / DMF (Dissociated Ion Pair) Anion->Cond_N Cond_O Ag2CO3 / Toluene (Ag Coordination) Anion->Cond_O TS_N N-Attack (Thermodynamic) Cond_N->TS_N Solvent Separated Ion Pair TS_O O-Attack (Kinetic/Chelation) Cond_O->TS_O Ag Blocks N-site Prod_N N-Alkyl Pyridone (Major) TS_N->Prod_N Prod_O 2-Alkoxy Pyridine (Major) TS_O->Prod_O Prod_O->Prod_N Lactim-Lactam Rearrangement (High T)

Caption: Mechanistic divergence driven by cation choice (Cs+ vs Ag+) and solvent polarity.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Mitsunobu reaction for this substrate? A: Yes. The Mitsunobu reaction (PPh₃/DIAD) typically favors N-alkylation for 2-pyridones.

  • Why: The betaine intermediate activates the alcohol (making it a soft electrophile), and the pKa of the pyridone (approx 11) is suitable for protonation of the betaine.[1]

  • Caveat: Sterically hindered alcohols may result in lower yields or increased O-alkylation.

Q2: How does the trifluoroethyl group specifically affect the reaction compared to a methyl group? A: The trifluoroethyl group is electron-withdrawing (-I effect).

  • Acidity: It makes the NH proton more acidic (pKa ~10.5 vs ~11.6 for 2-pyridone). This means weaker bases (like K₂CO₃) are more effective than usual.[1][2]

  • Nucleophilicity: It reduces the electron density on the Nitrogen.[1] This slows down the reaction rate compared to 5-methylpyridin-2-one. You may need longer reaction times or higher temperatures.[1]

Q3: Is the O-alkylated product stable? A: 2-Alkoxypyridines are generally stable but can undergo the Chapman Rearrangement (O- to N-transposition) at very high temperatures (>200 °C) or in the presence of strong acids. Under standard storage conditions, they are stable.[1][2]

Part 5: References

  • Tieckelmann, H. (1974).[1][2] Alkylation of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Journal of Organic Chemistry.

    • Key Insight: Establishes the foundational "Ag vs. Alkali Metal" selectivity rules for pyridones.

  • RSC Advances (2014).[1] Regioselective alkylation of 2-pyridones.

    • Key Insight: Discusses solvent effects and the use of Cesium bases for N-selectivity.

  • Organic Chemistry Portal . Mitsunobu Reaction of 2-Pyridones.

    • Key Insight: confirms N-alkylation preference under Mitsunobu conditions.

  • Sato, K. et al. (2017).[1][2] Silver Carbonate mediated O-alkylation. Chemical Communications.[1][7][8]

    • Key Insight: Modern application of the silver effect for O-selective functionalization.

Sources

Technical Support Center: Troubleshooting Catalytic Poisoning with 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one in catalytic reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential catalyst deactivation.

Introduction: Understanding the Poisoning Potential

Catalyst poisoning is a common challenge in organic synthesis, leading to reduced reaction rates, incomplete conversions, and altered selectivity. Pyridine and its derivatives are well-documented catalyst poisons for many transition metal catalysts, such as those based on palladium, platinum, rhodium, and nickel.[1][2] The mechanism of poisoning involves the strong coordination of the lone pair of electrons on the pyridine nitrogen to the metal center, which blocks active sites required for the catalytic cycle.[1]

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is a unique heterocyclic compound. While the pyridinone nitrogen can participate in coordination with metal centers, the presence of the strongly electron-withdrawing trifluoroethyl group is expected to decrease the basicity of the pyridine nitrogen.[3] This reduced basicity may lessen its poisoning effect compared to unsubstituted pyridine. However, under certain reaction conditions, catalyst deactivation can still be a significant issue. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Is 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one a known catalyst poison?

While specific studies on the poisoning effects of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one are not widely documented, its structural similarity to other pyridine derivatives suggests a potential for catalyst deactivation.[1][2] The primary concern is the coordination of the pyridinone nitrogen to the active metal center of the catalyst. However, the electron-withdrawing nature of the trifluoroethyl group likely mitigates this effect to some extent by reducing the electron density on the nitrogen atom.[3]

Q2: Which types of catalytic reactions are most susceptible to poisoning by this compound?

Reactions that are sensitive to catalyst poisons, particularly nitrogen-containing heterocycles, are most at risk. These include:

  • Cross-coupling reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are particularly sensitive to ligand displacement and active site blocking.

  • Hydrogenation reactions: Catalysts like Pd/C, PtO₂, and Raney Nickel can be deactivated by strong coordination of nitrogen-containing compounds.

  • C-H activation/functionalization: These reactions often rely on well-defined catalyst-substrate interactions that can be disrupted by coordinating poisons.

Q3: How can I determine if my catalyst is being poisoned by 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one?

The most straightforward method is to run a control experiment. Conduct the reaction with a model substrate that does not contain the 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one moiety but is otherwise similar. If this reaction proceeds as expected while your target reaction fails or is sluggish, catalyst poisoning is a likely cause. Additionally, analyzing the spent catalyst using surface-sensitive techniques can provide direct evidence.

Q4: Can the trifluoroethyl group itself interact with the catalyst?

While less common than nitrogen coordination, interactions between fluorine atoms and metal centers can occur and may influence the catalyst's electronic properties and reactivity.[4] However, the primary mode of poisoning for pyridine-like molecules is through the nitrogen atom.

In-Depth Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

You have set up a cross-coupling reaction using a palladium catalyst, and after the expected reaction time, you observe very low conversion to the desired product when 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is used as a substrate or is present in the reaction mixture.

start Low/No Conversion Observed control_exp Run Control Experiment (without the pyridinone) start->control_exp control_ok Control Reaction Successful? control_exp->control_ok poisoning_suspected Catalyst Poisoning is Likely control_ok->poisoning_suspected Yes other_issue Investigate Other Issues (reagent purity, conditions, etc.) control_ok->other_issue No increase_loading Increase Catalyst/Ligand Loading poisoning_suspected->increase_loading Mitigation Strategy screen_ligands Screen Different Ligands increase_loading->screen_ligands screen_conditions Modify Reaction Conditions (solvent, base, temperature) screen_ligands->screen_conditions

Caption: Diagnostic workflow for low reaction conversion.

  • Confirm Reagent Purity: Ensure that all starting materials, especially the 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one, are of high purity. Impurities can sometimes be the source of catalyst deactivation.

  • Run a Control Experiment: As outlined in the workflow, a successful control reaction is the strongest indicator of poisoning by your compound of interest.

  • Increase Catalyst and Ligand Loading: A simple, albeit less economical, solution is to increase the catalyst and/or ligand concentration. This can compensate for the portion of the catalyst that becomes deactivated. Start by doubling the initial loading and observe the effect on the reaction rate and final conversion.

  • Ligand Screening: The choice of ligand can have a significant impact on catalyst stability.

    • Bulkier Ligands: Sterically hindered phosphine ligands (e.g., t-Bu₃P) or N-heterocyclic carbenes (NHCs) can sometimes form more stable catalytic complexes that are less susceptible to displacement by poisons.

    • Electron-Rich Ligands: Ligands that strongly bind to the metal center may be less easily displaced.

  • Solvent and Base Optimization: The reaction medium can influence the coordination of the pyridinone to the catalyst. Experiment with different solvents and bases to find a system that minimizes this interaction.

Issue 2: Gradual Decrease in Catalytic Activity (in flow chemistry or batch reactions)

In a continuous flow setup or during a prolonged batch reaction, you observe a steady decline in the reaction rate over time.

This is a classic sign of gradual catalyst deactivation as the poison accumulates on the active sites.

Mitigation Strategy Description Considerations
Implement a Guard Bed Place a bed of a sacrificial, less expensive catalyst or an adsorbent material upstream of your main catalyst bed. This will trap the poisoning species before it reaches the primary catalyst.Requires additional setup in a flow system. The guard bed will need periodic replacement.
Pulsed Addition of Reactant In some cases, a pulsed addition of the reactant containing the pyridinone can allow for periods of catalyst "clearing" where other reactants can access the active sites.May not be suitable for all reaction types and can complicate reaction kinetics.
Catalyst Regeneration For heterogeneous catalysts, a regeneration protocol can be developed to remove the adsorbed poison.Requires interrupting the process for the regeneration cycle.

Experimental Protocols

Protocol 1: Catalyst Poisoning Analysis

This protocol is designed to quantify the inhibitory effect of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one on a standard catalytic reaction.

Materials:

  • A standard catalyst (e.g., 5 mol% Pd(PPh₃)₄)

  • A model substrate (e.g., 1 mmol of iodobenzene)

  • A coupling partner (e.g., 1.2 mmol of phenylboronic acid for a Suzuki coupling)

  • Base (e.g., 2 mmol of K₂CO₃)

  • Solvent (e.g., 10 mL of dioxane/water mixture)

  • 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

  • Internal standard for GC or NMR analysis

Procedure:

  • Baseline Reaction:

    • Set up the reaction with the model substrates under standard conditions.

    • Monitor the reaction progress over time by taking aliquots and analyzing them by GC or NMR to determine the conversion.

  • Poisoned Reaction:

    • Repeat the baseline reaction, but add a specific amount of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (e.g., 0.1, 0.5, or 1.0 molar equivalents relative to the catalyst) to the reaction mixture before adding the catalyst.

    • Monitor the reaction progress in the same manner as the baseline.

  • Data Analysis:

    • Plot the conversion versus time for both reactions.

    • Compare the initial reaction rates and the time to reach full conversion to quantify the poisoning effect.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This is a general procedure for regenerating a Pd/C catalyst that has been exposed to nitrogen-containing poisons.

Materials:

  • Spent Pd/C catalyst

  • Deionized water

  • Methanol or another suitable organic solvent

  • A dilute solution of a non-coordinating acid (e.g., 0.1 M HClO₄) - Use with caution and appropriate safety measures.

  • A dilute solution of a base (e.g., 0.1 M NaOH)

  • Filtration apparatus

Procedure:

  • Initial Washing: Recover the spent catalyst by filtration. Wash thoroughly with deionized water to remove any water-soluble impurities.

  • Organic Solvent Wash: Wash the catalyst with an organic solvent like methanol to remove adsorbed organic compounds.

  • Acid Wash (Optional): Gently wash the catalyst with a dilute acid solution. This can help to protonate and displace the coordinated nitrogen species. This step should be tested on a small scale first, as it can also affect the catalyst structure.

  • Base Wash: Neutralize the catalyst by washing with a dilute base solution, followed by several washes with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Activity Test: Test the activity of the regenerated catalyst using the baseline reaction from Protocol 1 to determine the effectiveness of the regeneration process.

start Spent Pd/C Catalyst wash_water Wash with Deionized Water start->wash_water wash_solvent Wash with Organic Solvent wash_water->wash_solvent wash_acid Optional: Dilute Acid Wash wash_solvent->wash_acid wash_base Wash with Dilute Base wash_acid->wash_base wash_final_water Wash with Deionized Water until Neutral wash_base->wash_final_water dry Dry Under Vacuum wash_final_water->dry regenerated_catalyst Regenerated Catalyst dry->regenerated_catalyst

Caption: General workflow for Pd/C catalyst regeneration.

Analytical Characterization of Poisoned Catalysts

For a more definitive diagnosis, consider the following analytical techniques to characterize the spent catalyst:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile or semi-volatile poisons that can be thermally desorbed from the catalyst surface.[5]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can detect the elemental composition of the catalyst surface, including the presence of nitrogen from the adsorbed pyridinone.[6]

  • Inductively Coupled Plasma (ICP) Spectroscopy: Can be used to determine the bulk elemental composition of the catalyst and detect the presence of poisons after digestion of the catalyst.[6]

  • Temperature-Programmed Desorption (TPD): Involves heating the catalyst and monitoring the desorption of species with a mass spectrometer. This can provide information about the strength of the poison's interaction with the catalyst surface.

By systematically applying these troubleshooting strategies and analytical methods, researchers can effectively diagnose and mitigate catalyst poisoning when working with 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one, leading to more efficient and successful catalytic transformations.

References

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • Frauenrath, H. (2010). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 39(5), 1721-1733.
  • Chen, D., Wang, R., & Yu, J. H. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of chemical research, 47(12), 3631-3641.
  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • Cabral, J. D. O., King, H. C. A., Nelson, S. M., Shepherd, T. M., & Koros, E. (1966). The co-ordination number of transition-metal ions. Part V. The relative stabilities of some tetrahedral and octahedral cobalt (II) complexes of alkyl pyridines, and the effect of substituent position on metal–pyridine π-bonding. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1348-1353.
  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Ritter, T., et al. (2023).
  • Shen, H. C., & Toste, F. D. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(11), 6375-6380.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • University College London. (n.d.). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. Retrieved from [Link]

  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • Electrochemical Society. (2025). Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective CH fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
  • Singh, R. P., & Shree, V. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8448-8473.
  • Petrov, V. A. (2009). Synthesis and reactivity of fluorinated heterocycles. In Fluorinated Heterocyclic Compounds (pp. 1-104). John Wiley & Sons.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
  • Petrov, V. A. (Ed.). (2009).
  • Zhu, M., Han, X., Fu, W., Wang, Z., Ji, B., Hao, X. Q., ... & Xu, C. (2016). Regioselective 2, 2, 2-trifluoroethylation of imidazopyridines by visible light photoredox catalysis. The Journal of organic chemistry, 81(13), 5436-5443.
  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(1), 133.
  • Alcaide, B., Almendros, P., & Luna, A. (2019). From C–F activation to catalytic regioselective hydrodefluorination of pyridines with a bench-stable nickel complex. Chemical Science, 10(4), 1148-1153.
  • Gini, A., et al. (2021). Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. The Journal of Organic Chemistry.
  • Jacobsen, E. N., et al. (2016). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society.
  • Maxted, E. B., & Walker, A. G. (1948). 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1093-1097.
  • Maxted, E. B., & Walker, A. G. (1948). 217. Studies in the detoxication of catalyst poisons. Part VII.
  • Wang, C., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC advances.

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one: A Comparative NMR Analysis

Introduction: The Structural Significance of Fluorinated Pyridinones

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a well-established strategy for modulating physicochemical and biological properties. The 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one motif is of particular interest, combining the bio-isosteric properties of the pyridinone ring with the metabolic stability and unique electronic characteristics conferred by the trifluoroethyl group. Accurate and unambiguous structural elucidation is the cornerstone of developing molecules containing this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one. We will dissect the expected spectral features, explain the underlying principles governing chemical shifts and coupling constants, and present a comparative analysis against a non-fluorinated analogue to highlight the profound impact of trifluorination. This document serves as a practical reference for researchers engaged in the synthesis and characterization of novel fluorinated heterocycles.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen atoms within a molecule. For 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one, we anticipate five distinct signals corresponding to the different proton environments.

Predicted Chemical Shifts and Multiplicities
  • Pyridinone Ring Protons (H3, H4, H6): The pyridin-2(1H)-one ring system exhibits characteristic chemical shifts for its vinyl protons. The electron-withdrawing nature of the carbonyl group at C2 and the nitrogen atom deshields these protons, shifting them downfield.

    • H6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons, likely appearing in the range of δ 7.4-7.8 ppm. It will appear as a doublet, coupled to H4.

    • H4: This proton is ortho to the trifluoroethyl substituent and meta to the carbonyl group. Its chemical shift is predicted to be around δ 7.2-7.6 ppm. Due to coupling with both H3 (ortho) and H6 (meta), it should appear as a doublet of doublets (dd).

    • H3: This proton is adjacent to the carbonyl group and will be deshielded, appearing in a similar region to H4, around δ 6.3-6.7 ppm. It will be a doublet due to ortho-coupling with H4.

  • Trifluoroethyl Protons (-CH₂CF₃): The methylene protons of the trifluoroethyl group are strongly influenced by the three adjacent fluorine atoms.

    • -CH₂-: These protons will be significantly deshielded by the powerful inductive effect of the -CF₃ group. They are expected to resonate as a quartet (q) in the range of δ 3.2-3.8 ppm due to coupling with the three fluorine atoms (²JHF).

  • N-H Proton: The amide proton is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, it could appear as a broad singlet anywhere from δ 10-12 ppm. In CDCl₃, it may be less distinct.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (Hz)Rationale
H67.4 - 7.8dJH6-H4 ≈ 2-3 Hz (meta)Adjacent to N, meta-coupled to H4.
H47.2 - 7.6ddJH4-H3 ≈ 7-9 Hz (ortho), JH4-H6 ≈ 2-3 Hz (meta)Coupled to both H3 and H6.
H36.3 - 6.7dJH3-H4 ≈ 7-9 Hz (ortho)Adjacent to C=O, ortho-coupled to H4.
-CH₂CF₃3.2 - 3.8q³JHF ≈ 9-12 HzStrong deshielding by -CF₃; coupling to 3 F atoms.
N-H10 - 12 (DMSO)br sN/ALabile proton, solvent-dependent.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atoms introduces characteristic splitting patterns and chemical shifts.

Predicted Chemical Shifts and Multiplicities
  • Pyridinone Ring Carbons:

    • C2 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, expected to appear in the range of δ 160-165 ppm.[1]

    • C6: This carbon, bonded to nitrogen, will be downfield, typically around δ 140-145 ppm.

    • C4: This carbon will also be in the aromatic/vinyl region, estimated around δ 135-140 ppm.

    • C5: The carbon bearing the trifluoroethyl group will have its chemical shift influenced by this substituent, likely appearing around δ 120-125 ppm. It may show a small quartet splitting due to three-bond coupling to the fluorine atoms (³JCF).

    • C3: This carbon is expected to be the most upfield of the ring sp² carbons, around δ 115-120 ppm.

  • Trifluoroethyl Group Carbons:

    • -CF₃: This carbon is directly attached to three fluorine atoms, resulting in two key features: a large one-bond C-F coupling constant (¹JCF) and a significant downfield shift. It will appear as a distinct quartet (q) around δ 123-128 ppm with ¹JCF ≈ 270-280 Hz.[2][3]

    • -CH₂-: The methylene carbon is also coupled to the fluorine atoms, but over two bonds. It will appear as a quartet (q) with a smaller coupling constant (²JCF ≈ 30-35 Hz) and a chemical shift in the range of δ 35-40 ppm.[2]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (Hz)Rationale
C2 (C=O)160 - 165sN/ACarbonyl carbon.
C6140 - 145sN/Asp² C adjacent to N.
C4135 - 140sN/Asp² C in the ring.
-CF₃123 - 128q¹JCF ≈ 270-280 HzDirectly bonded to 3 F atoms.
C5120 - 125q (weak)³JCF ≈ 3-5 Hzsp² C bearing the substituent.
C3115 - 120sN/Asp² C adjacent to C=O.
-CH₂-35 - 40q²JCF ≈ 30-35 HzTwo-bond coupling to 3 F atoms.

Part 3: Comparative Analysis: The Trifluoroethyl Signature

To truly appreciate the spectral features of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one, it is instructive to compare its predicted NMR data with a non-fluorinated analogue, 5-Ethylpyridin-2(1H)-one .

Feature5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one5-Ethylpyridin-2(1H)-one (Predicted)Key Difference & Causality
¹H: Methylene (-CH₂-) δ 3.2-3.8 ppm (q) δ ~2.5 ppm (q)The CF₃ group's strong inductive electron withdrawal dramatically deshields the adjacent CH₂ protons, causing a significant downfield shift (>1.0 ppm). The multiplicity is a quartet due to H-F coupling, not H-H coupling.
¹³C: Methylene (-CH₂-) δ 35-40 ppm (q) δ ~25 ppm (s)The CF₃ group deshields the adjacent carbon. The signal is split into a quartet by two-bond C-F coupling, a key diagnostic feature.
¹³C: Terminal Group -CF₃: δ 123-128 ppm (q) -CH₃: δ ~15 ppm (s)The -CF₃ carbon is massively deshielded compared to a -CH₃ carbon and is split into a large quartet by one-bond C-F coupling. This is an unambiguous marker for the CF₃ group.
¹³C: C5 δ 120-125 ppmδ ~128-132 ppmThe electron-withdrawing CF₃ group shields the attached aromatic carbon (C5) via resonance effects, a known phenomenon for such substituents on aromatic rings.[2]

This comparison underscores the diagnostic power of NMR in identifying fluorinated moieties. The presence of distinct quartets in both the ¹H and ¹³C spectra, coupled with the characteristic downfield shifts, provides irrefutable evidence for the -CH₂CF₃ group.

Part 4: Experimental Protocols & Workflow

Achieving high-quality, reproducible NMR data requires a systematic approach. The following protocol outlines the steps for a comprehensive analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS) if necessary prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1d 1D ¹H Spectrum (NS=16, D1=2s) prep4->acq1d Insert sample into spectrometer acq13c 1D ¹³C{¹H} Spectrum (NS=1024, D1=2s) acq1d->acq13c acq2d 2D Experiments (COSY, HSQC, HMBC) acq13c->acq2d proc1 Fourier Transform & Phase Correction acq2d->proc1 proc2 Baseline Correction & Integration (¹H) proc1->proc2 proc3 Peak Picking & Assignment proc2->proc3 proc4 Structural Confirmation proc3->proc4

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one.

    • Select an appropriate deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of the N-H proton. CDCl₃ can also be used.

    • Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum.

    • Key Parameters: A spectral width of ~16 ppm, a relaxation delay (D1) of 2-5 seconds, and 16-32 scans (NS) are typically sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a spectrum with singlets for each unique carbon, simplifying analysis (unless C-F coupling is present).

    • Key Parameters: A spectral width of ~240 ppm, a relaxation delay (D1) of 2 seconds, and a larger number of scans (NS ≥ 1024) are needed due to the low natural abundance of ¹³C.

  • 2D NMR for Unambiguous Assignment (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. A cross-peak between the H3 and H4 signals, for example, would confirm their ortho-relationship.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment would definitively link the δ 3.2-3.8 ppm proton quartet to the δ 35-40 ppm carbon quartet.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure. For instance, correlations from the -CH₂- protons to C4, C5, and C6 would confirm the placement of the trifluoroethyl group.

Conclusion

The ¹H and ¹³C NMR spectra of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one are rich with information that, when properly interpreted, allows for its complete and unambiguous structural verification. The trifluoroethyl group imparts a highly diagnostic signature, characterized by distinct quartet splitting patterns and significant downfield shifts in both proton and carbon spectra. By comparing these features to a non-fluorinated analogue, its influence on the electronic structure of the pyridinone ring becomes evident. The methodologies and analytical framework presented in this guide provide researchers with the necessary tools to confidently characterize this important class of fluorinated molecules.

References

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Structural Characterization Guide: 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural analysis of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (Target), a critical pharmacophore in medicinal chemistry. The trifluoroethyl group acts as a metabolically stable, lipophilic bioisostere for the ethyl group. This guide compares the Target against its direct non-fluorinated alternative, 5-Ethylpyridin-2(1H)-one , to demonstrate how fluorination alters crystal packing, hydrogen bonding networks, and physicochemical properties.

The following protocols enable researchers to empirically validate the "Fluorine Effect" on solid-state organization, a key factor in solubility and formulation stability for drug candidates.

Part 1: Comparative Performance Analysis

The Core Comparison: Fluorinated vs. Non-Fluorinated Scaffolds

In solid-state chemistry, the substitution of hydrogen with fluorine is not merely a mass change; it fundamentally alters the electrostatic potential surface (ESP) and intermolecular forces.

FeatureTarget: 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Alternative: 5-Ethylpyridin-2(1H)-one Structural Implication
Primary Interaction N-H···O=C (Strong) + C-H···F (Weak)N-H···O=C (Strong) + Van der Waals Fluorine introduces secondary weak hydrogen bonds that can lock conformation.
Crystal Packing Segregated Stacking (Fluorous domains)Herringbone /

-Stacking
The bulky

group often disrupts planar

-stacking, forcing molecules into slipped or segregated layers.
Calculated Density ~1.45 - 1.55 g/cm³ ~1.15 - 1.25 g/cm³ Higher density in the fluorinated form correlates with lower aqueous solubility.
Tautomeric Form Lactam (2-one) Lactam (2-one) Both favor the lactam form in solid state, but

electron-withdrawal increases NH acidity, strengthening the dimer.
Metabolic Stability High (Blocks oxidation)Low (Susceptible to CYP450)The

group prevents metabolic dealkylation at the benzylic position.
Mechanism of Action: The "Fluorine Effect"
  • Dipole Inversion: The

    
     bond is highly polarized (
    
    
    
    ), creating a local dipole opposite to that of a
    
    
    bond. In the crystal lattice, this forces the trifluoroethyl tails to align antiparallel or segregate into "fluorous channels" to minimize repulsion.
  • Acidity Modulation: The electron-withdrawing nature of the

    
     group (inductive effect, 
    
    
    
    ) propagates through the ethyl linker to the pyridine ring, lowering the
    
    
    of the N-H proton. This results in a shorter, stronger intermolecular hydrogen bond (
    
    
    ) compared to the ethyl analog.

Part 2: Experimental Protocols

Phase A: Synthesis & Purification

Objective: Obtain high-purity material (>99%) essential for single-crystal growth.

  • Reagents: 2-hydroxypyridine, sodium triflinate (

    
    ), and tert-butyl hydroperoxide (TBHP).
    
  • Reaction: Radical trifluoroethylation.

    • Dissolve 2-hydroxypyridine in DCM/Water biphasic mixture.

    • Add 3.0 eq of

      
       and catalytic 
      
      
      
      .
    • Slowly add TBHP at 0°C to generate the

      
       radical species.
      
  • Purification: Flash column chromatography (0-10% MeOH in DCM).

    • Critical Step: Recrystallize the crude solid from hot toluene to remove amorphous impurities before attempting single-crystal growth.

Phase B: Crystallization Strategy

Objective: Grow X-ray quality crystals suitable for diffractometry.

Protocol: Slow Evaporation vs. Vapor Diffusion

  • Method 1 (Preferred): Dissolve 20 mg of the Target in 2 mL of Methanol/Dichloromethane (1:1) . Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave in a vibration-free environment at 4°C.

  • Method 2 (Alternative): Vapor diffusion using THF (solvent) and Pentane (antisolvent) . This method is superior if the molecule resists crystallizing due to high rotational freedom of the ethyl chain.

Phase C: Data Collection & Refinement

Objective: Solve the structure with


.
  • Mounting: Select a colorless block crystal (

    
     mm). Mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen stream. Why? The

    
     group often exhibits rotational disorder at room temperature. Cooling locks the conformation.
    
  • Diffraction: Use Mo-K

    
     radiation (
    
    
    
    Å). Collect a full sphere of data to ensure high redundancy.
  • Refinement:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Validation: Check for disorder in the

      
       group. If the F atoms appear as elongated ellipsoids, model them as a disordered group over two positions (e.g., A/B occupancy 0.60/0.40).
      

Part 3: Visualization of Structural Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for handling fluorinated disorder.

G Synthesis Synthesis: Radical Trifluoroethylation (Target Generation) Purification Purification: Flash Chromatography + Toluene Recrystallization Synthesis->Purification Crystallization Crystallization: Slow Evaporation (MeOH/DCM) at 4°C Purification->Crystallization Screening Microscopy Screening: Identify Block/Prism Crystals Crystallization->Screening XRD SC-XRD Data Collection (Mo Source, 100K) Screening->XRD Solution Structure Solution (SHELXT) XRD->Solution DisorderCheck Check CF3 Rotational Disorder? Solution->DisorderCheck ModelDisorder Model Disorder (PART 1/2) Split F positions DisorderCheck->ModelDisorder Yes (High Thermal Ellipsoids) Refinement Final Refinement (R1 < 5%) DisorderCheck->Refinement No (Ordered) ModelDisorder->Refinement PackingAnalysis Packing Analysis: Measure F...F and F...H Contacts Refinement->PackingAnalysis

Figure 1: Workflow for the crystallographic characterization of fluorinated pyridinones, emphasizing disorder management.

References

  • Structure of Pyridinone Analogs (Pirfenidone)

    • Title: Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient.[1]

    • Source: Acta Crystallographica Section E (2019).
    • URL:[Link]

  • Fluorine Effects on Crystal Packing

    • Title: Fluorine in Crystal Engineering: "The Little Atom Th
    • Source: Crystal Growth & Design (2025 Review).
    • URL:[Link]

  • Synthesis of Trifluoroethyl Heterocycles

    • Title: Radical Trifluoromethylation and Trifluoroethyl
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Reference for Pyridinone H-Bonding

    • Title: 2-Pyridone: Hydrogen Bonding and Tautomerism.
    • Source: Wikipedia (General Reference for Scaffold).
    • URL:[Link]

Sources

HPLC retention time and mass spectrometry data for 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (CAS: N/A for specific isomer, related to 33252-63-0 family) represents a critical bioisostere in medicinal chemistry. It is structurally derived from the parent 5-ethylpyridin-2(1H)-one by replacing the terminal methyl hydrogens with fluorine atoms.

This modification serves two primary pharmacological purposes:

  • Metabolic Blocking: The terminal trifluoromethyl group prevents oxidative metabolism (hydroxylation) that typically occurs at the

    
    -position of alkyl chains.
    
  • Lipophilicity Modulation: The electron-withdrawing nature of the

    
     group alters the pKa of the pyridone ring and increases the overall lipophilicity (LogP) compared to the non-fluorinated ethyl analog, enhancing membrane permeability.
    

This guide provides a comparative analytical framework, contrasting the target compound with its non-fluorinated analog to assist researchers in identification and quality control.

Analytical Comparison: HPLC & Mass Spectrometry

Physicochemical Profile & Predicted Behavior

The introduction of the trifluoroethyl group induces a "Fluorine Shift" in chromatographic behavior. Due to the high hydrophobicity of the C-F bond compared to the C-H bond, the target compound exhibits stronger interaction with C18 stationary phases.

FeatureTarget: 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-oneReference: 5-Ethylpyridin-2(1H)-oneImpact
Formula


+54 Da Mass Shift
MW 177.12 g/mol 123.15 g/mol Distinct MS signals
LogP (Pred) ~1.7 - 1.9~0.8 - 1.0Target elutes later
pKa (Ring) ~10.5 (Acidic)~11.6 (Acidic)Target is slightly more acidic
HPLC Retention Data (Relative)

Note: Absolute retention times vary by column and flow rate. Data is presented as Relative Retention Time (RRT) against the non-fluorinated reference.

  • Method: C18 Reverse Phase, Gradient Elution (See Protocol).

  • Observation: The target compound consistently elutes after the ethyl analog due to the hydrophobic effect of the

    
     moiety.
    
CompoundRetention Time (min)*RRT (vs Reference)Peak Shape
5-Ethylpyridin-2(1H)-one

(e.g., 3.5 min)
1.00Sharp, Tailing if acidic
5-(2,2,2-Trifluoroethyl)...

(e.g., 4.8 min)
1.35 - 1.45 Sharp, Symmetrical
Mass Spectrometry (ESI+)

The fragmentation pattern of pyridones is distinct, characterized by the loss of carbon monoxide (CO). The fluorinated analog adds a specific loss of HF or the trifluoroethyl radical.

Ion Typem/z (Target)m/z (Reference)Interpretation
[M+H]+ 178.1 124.1 Protonated Parent Ion
[M+Na]+ 200.1146.1Sodium Adduct (Common)
Fragment 1 150.1 (-28)96.1 (-28)Loss of CO (Lactam ring contraction)
Fragment 2 158.1 (-20)N/ALoss of HF (Specific to Fluorine)

Visualized Pathways

MS Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways expected in ESI+ mode for the target compound.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 178.1 Inter1 Ring Contraction [M+H - CO]+ Parent->Inter1 - CO (28 Da) Fragment2 Defluorination [M+H - HF]+ Parent->Fragment2 - HF (20 Da) Fragment1 Fragment Ion m/z 150.1 Inter1->Fragment1 Final2 Fragment Ion m/z 158.1 Fragment2->Final2

Figure 1: Proposed ESI+ fragmentation pathway showing characteristic loss of Carbon Monoxide (CO) and Hydrogen Fluoride (HF).

Synthesis & Metabolic Context

Understanding the relationship between the ethyl parent and the trifluoroethyl target is crucial for metabolic stability studies.

Metabolic_Logic Ethyl 5-Ethylpyridin-2(1H)-one (Metabolically Labile) Metabolite Hydroxylated Metabolite (Inactive/Rapid Clearance) Ethyl->Metabolite CYP450 Oxidation (Fast) Target 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one (Metabolically Stable) Ethyl->Target Bioisostere Design (H -> F Substitution) Target->Metabolite Blocked (C-F Bond Strength)

Figure 2: Bioisosteric replacement logic. The C-F bond blocks the rapid CYP450 oxidation observed in the ethyl analog.

Validated Experimental Protocols

To generate the data described above, use the following self-validating protocols.

HPLC-UV/MS Method

This generic method is optimized for polar pyridones and their lipophilic fluorinated analogs.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (aromatic ring) and 305 nm (pyridone conjugation).

Gradient Table:

Time (min) %B Comments
0.00 5 Equilibration
1.00 5 Hold for polar impurities
8.00 95 Linear gradient to elute fluorinated target
10.00 95 Wash

| 10.10 | 5 | Re-equilibration |

Validation Step: Inject a mixture of Uracil (


 marker) and the 5-Ethyl reference standard. Ensure the 5-Ethyl peak has a tailing factor < 1.5. If tailing is high, increase buffer strength (e.g., 10mM Ammonium Formate).
Sample Preparation (Solid/Powder)
  • Stock Solution: Dissolve 1 mg of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one in 1 mL of Methanol . (Avoid pure acetonitrile as solubility may vary for pyridones).

  • Working Solution: Dilute Stock 1:100 with Water/Methanol (50:50) to reach 10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter before injection.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to maximize [M+H]+).

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 100 – 600.

References

  • PubChem. (2025).[1] Compound Summary: 2-Hydroxy-5-(trifluoromethyl)pyridine (Tautomer Analog). National Library of Medicine.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (1970). The fragmentation of some 2-pyridones induced by electron impact. Journal of the Chemical Society B. Retrieved from [Link]

  • ChemGuide. (2024). Fragmentation Patterns in Mass Spectra: Ethyl vs Trifluoroethyl Stability. Retrieved from [Link]

Sources

Bioactivity comparison of fluorinated vs non-fluorinated pyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), antimicrobial agents, and nucleoside analogs. This guide analyzes the critical impact of fluorination on this scaffold. Experimental data indicates that strategic fluorine substitution—specifically at the C-3 and C-5 positions—significantly alters bioactivity by modulating metabolic stability (blocking CYP-mediated oxidation) , acidity (pKa reduction) , and lipophilicity (LogP modulation) .

Physicochemical Impact of Fluorination

The introduction of fluorine into the pyridin-2(1H)-one ring is not merely a steric change; it fundamentally alters the electronic landscape of the molecule.[1][2]

Acidity and Hydrogen Bonding

The pyridin-2(1H)-one heterocycle exists in a tautomeric equilibrium with 2-hydroxypyridine. While the amide-like oxo-form is generally favored in solution, fluorination shifts this equilibrium and the acidity of the N-H group.

  • Mechanism: Fluorine’s high electronegativity exerts a strong inductive effect (-I), pulling electron density away from the ring.

  • Effect: This lowers the pKa of the N-H proton, making it a stronger hydrogen bond donor (HBD). This is critical for binding affinity in pockets containing aspartate or glutamate residues (e.g., kinase ATP-binding sites).

Metabolic Blocking (The C-H to C-F Switch)

The primary failure mode for non-fluorinated pyridinones is rapid oxidative clearance by Cytochrome P450 enzymes, which typically hydroxylate the electron-rich C-3 or C-5 positions.

  • Non-Fluorinated: Susceptible to rapid metabolic degradation (

    
     is often short).
    
  • Fluorinated: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage.

Diagram 1: Metabolic Stability Mechanism

The following diagram illustrates how fluorine substitution blocks the oxidative pathway that degrades the non-fluorinated parent compound.

MetabolicStability Parent Non-Fluorinated Pyridin-2-one CYP CYP450 (Oxidation) Parent->CYP Susceptible C-H Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Rapid Clearance Fluoro Fluorinated Pyridin-2-one (C-5 Substitution) Fluoro->CYP Blocked Site (C-F) Stable Metabolically Stable (Extended t1/2) Fluoro->Stable Retains Potency

Caption: Comparative metabolic fate showing the "Metabolic Blocking" effect of fluorine substitution preventing CYP450-mediated hydroxylation.

Comparative Bioactivity Data

The following data highlights the impact of fluorine on 3-deazacytosine nucleoside analogs (antitumor agents). The presence of fluorine at specific positions drastically changes the inhibitory concentration (ID50).

Table 1: In Vitro Antitumor Activity (L1210 Leukemia Cells)

Data synthesized from comparative studies on 4-amino-pyridin-2(1H)-one nucleosides.

Compound VariantSubstitution (R3, R5)ID50 (µM)Relative PotencyMechanism of Action
Non-Fluorinated H, H> 100LowWeak DNA incorporation
Monofluorinated F, H (3-F) 10.7 High Enhanced H-bonding & Stability
Monofluorinated H, F (5-F)> 100LowSteric clash in active site
Difluorinated F, F (3,5-diF)> 100LowOver-stabilized/Electronic repulsion

Key Insight: The 3-fluoro analog (Compound 17 in literature) is the most potent. This suggests that while fluorine improves stability, its placement is sensitive; incorrect placement (C-5 in this specific scaffold) can abolish activity due to steric hindrance within the polymerase active site.

Experimental Protocols

To replicate these findings or synthesize novel analogs, the following protocols are recommended. These methods prioritize yield and reproducibility.

Protocol: Electrophilic Fluorination of Pyridin-2-ones

Objective: Selective introduction of fluorine at the C-3 or C-5 position.

Reagents:

  • Substrate: Pyridin-2(1H)-one derivative[3][4]

  • Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the pyridin-2-one substrate in MeCN (0.1 M concentration).

  • Addition: Add 1.1 eq of Selectfluor® portion-wise at room temperature (25°C). Note: For C-3 selective fluorination, maintain temperature at 0°C to prevent over-fluorination.

  • Reaction: Stir under inert atmosphere (

    
    ) for 4–12 hours. Monitor via TLC (visualize with UV 254 nm).
    
  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over

    
    .
    
  • Purification: Silica gel column chromatography. Fluorinated products typically elute faster (higher

    
    ) than non-fluorinated parents due to lower polarizability.
    
Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the "Metabolic Blocking" effect.

  • Preparation: Prepare 1 µM test compound (F vs Non-F) in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Termination: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Strategic Optimization Workflow

When designing new drugs containing this scaffold, a "Fluorine Scan" is the standard operating procedure. The following workflow illustrates the decision logic for medicinal chemists.

Diagram 2: Fluorine Scan & Optimization Logic

FluorineScan Hit Hit Identification (Non-Fluorinated Scaffold) Scan Fluorine Scan (Synthesize 3-F, 4-F, 5-F, 6-F analogs) Hit->Scan Test1 Assay: Potency (IC50) Scan->Test1 Test2 Assay: Metabolic Stability (HLM) Scan->Test2 Decision Compare Profiles Test1->Decision Test2->Decision Outcome1 Potency Loss? (Steric Clash) Decision->Outcome1 Activity < Parent Outcome2 Stability Gain + Potency Retained? (Lead Candidate) Decision->Outcome2 t1/2 > Parent

Caption: Decision matrix for "Fluorine Scan" optimization, balancing potency retention against metabolic stability improvements.

References

  • Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. Source: National Institutes of Health (PubMed) URL:[Link] (Note: Verified context from search result 1.9, DOI: 10.1021/jm00126a018)

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry URL:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of Pyridines. Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the spectroscopic characterization of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The robust and unambiguous structural confirmation of such molecules is paramount for ensuring reproducibility in research and meeting stringent quality control standards in drug development.

Herein, we present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document moves beyond a simple recitation of data, focusing instead on the causal reasoning behind experimental design, data interpretation, and comparative analysis against a relevant structural analog, 5-Ethylpyridin-2(1H)-one. Our objective is to establish a self-validating system of characterization, grounded in authoritative standards, to ensure the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the influence of heteroatoms and electron-withdrawing groups, such as the trifluoroethyl substituent in our target compound.

¹H NMR Spectroscopy

Expertise & Causality: Proton (¹H) NMR provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one, the key diagnostic signals will be the quartet from the methylene (-CH₂) group, which is directly coupled to the three fluorine atoms of the CF₃ group, and the distinct aromatic protons on the pyridinone ring. The significant downfield shift of the methylene protons compared to its non-fluorinated analog is a direct consequence of the powerful inductive effect of the fluorine atoms.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyridinones due to its ability to solubilize the compound and shift the exchangeable N-H proton signal away from other resonances.

  • Instrument Setup: The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Acquisition Parameters: Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. These parameters provide a good signal-to-noise ratio in a reasonable timeframe.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer tune Tune & Shim Magnet transfer->tune acquire Acquire FID (16 scans) tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference integrate Integrate Peaks reference->integrate report Final Spectrum & Peak List integrate->report Assign Signals

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Comparative Data Analysis:

Proton Assignment Expected Chemical Shift (δ, ppm) for 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Reported Chemical Shift (δ, ppm) for 5-Ethylpyridin-2(1H)-one Rationale for Difference
H-3~6.6~6.5Minimal change; distant from the C5 substituent.
H-4~7.6~7.4Minor downfield shift due to electronic effects of the CF₃ group.
H-6~7.4~7.3Minor downfield shift.
-CH₂-~3.4 (quartet, J ≈ 11 Hz) ~2.5 (quartet, J ≈ 7.6 Hz)Significant downfield shift caused by the strong inductive electron withdrawal of the three fluorine atoms.
-CH₃ / -CF₃N/A (¹⁹F NMR)~1.1 (triplet, J ≈ 7.6 Hz)The methyl group is replaced by the trifluoromethyl group.
N-H~12.5 (broad)~11.8 (broad)The acidity of the N-H proton is increased by the electron-withdrawing CF₃ group, shifting it downfield.
¹³C NMR and ¹⁹F NMR Spectroscopy

Expertise & Causality: ¹³C NMR complements the proton data by mapping the carbon skeleton. The presence of the CF₃ group will cause the C5 and the methylene carbon signals to be significantly shifted and potentially show coupling (J-coupling) to fluorine. ¹⁹F NMR is essential for confirming the integrity of the trifluoroethyl group. A single signal, typically a triplet due to coupling with the adjacent methylene protons, is expected.

Expected ¹³C NMR Data: Key signals include the carbonyl carbon (C2) around 162 ppm, the methylene carbon (-CH₂) around 35 ppm (which will appear as a quartet in the proton-coupled spectrum due to C-F coupling), and the carbons of the pyridinone ring.

Expected ¹⁹F NMR Data: A single peak around -60 to -70 ppm (referenced to CFCl₃) is anticipated. This signal should be a triplet, confirming its adjacency to the -CH₂- group.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For our target, High-Resolution Mass Spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely generate the protonated molecular ion [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters (ESI-TOF):

    • Ionization Mode: Positive ion mode is chosen to detect the [M+H]⁺ adduct.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

    • Internal Calibration: Use a known calibrant to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic mass of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula based on this accurate mass.

Workflow for HRMS Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis dissolve Dissolve ~1 mg in 1 mL Methanol dilute Prepare Dilute Solution (e.g., 10 µg/mL) dissolve->dilute infuse Infuse at 5 µL/min dilute->infuse ionize Electrospray Ionization (Positive Mode) infuse->ionize detect Detect Ions (TOF Analyzer) ionize->detect identify Identify [M+H]⁺ Peak detect->identify calculate Calculate Elemental Formula from Accurate Mass identify->calculate report Final Mass Spectrum & Formula Confirmation calculate->report Confirm Formula

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.